Product packaging for Inaxaplin(Cat. No.:CAS No. 2446816-88-0)

Inaxaplin

Cat. No.: B10831908
CAS No.: 2446816-88-0
M. Wt: 417.4 g/mol
InChI Key: CTXLPYZCBOVVQK-UZLBHIALSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Inaxaplin is a useful research compound. Its molecular formula is C21H18F3N3O3 and its molecular weight is 417.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18F3N3O3 B10831908 Inaxaplin CAS No. 2446816-88-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2446816-88-0

Molecular Formula

C21H18F3N3O3

Molecular Weight

417.4 g/mol

IUPAC Name

3-[5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide

InChI

InChI=1S/C21H18F3N3O3/c22-11-3-1-10(2-4-11)18-13(14-7-12(23)8-15(24)19(14)27-18)5-6-17(29)26-20-16(28)9-25-21(20)30/h1-4,7-8,16,20,27-28H,5-6,9H2,(H,25,30)(H,26,29)/t16-,20+/m1/s1

InChI Key

CTXLPYZCBOVVQK-UZLBHIALSA-N

Isomeric SMILES

C1[C@H]([C@@H](C(=O)N1)NC(=O)CCC2=C(NC3=C2C=C(C=C3F)F)C4=CC=C(C=C4)F)O

Canonical SMILES

C1C(C(C(=O)N1)NC(=O)CCC2=C(NC3=C2C=C(C=C3F)F)C4=CC=C(C=C4)F)O

Origin of Product

United States

Foundational & Exploratory

Preclinical Profile of Inaxaplin: A Targeted Approach for Focal Segmental Glomerulosclerosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Focal Segmental Glomerulosclerosis (FSGS) is a leading cause of nephrotic syndrome and end-stage renal disease. A significant portion of FSGS cases, particularly in individuals of African ancestry, is linked to high-risk genetic variants of the Apolipoprotein L1 (APOL1) gene. These variants lead to a toxic gain-of-function, causing podocyte injury and progressive kidney damage. Inaxaplin (VX-147), a novel small molecule inhibitor, has emerged as a promising therapeutic candidate that directly targets the underlying genetic cause of APOL1-mediated kidney disease. This technical guide provides a comprehensive overview of the preclinical evidence for this compound, detailing its mechanism of action, efficacy in cellular and animal models, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Inhibition of APOL1 Channel Function

Preclinical studies have elucidated that this compound directly binds to the APOL1 protein and inhibits its channel function. The toxic gain-of-function of APOL1 risk variants (G1 and G2) is associated with increased cation channel activity, leading to podocyte swelling, injury, and eventual death.[1][2] this compound acts as a potent inhibitor of this aberrant ion flux, thereby mitigating the downstream cytotoxic effects.

dot

cluster_0 Podocyte APOL1_RV APOL1 Risk Variants (G1/G2) APOL1_channel Aberrant APOL1 Cation Channel APOL1_RV->APOL1_channel Expression Ion_Flux Increased Cation Influx (Na+, Ca2+) Increased K+ Efflux APOL1_channel->Ion_Flux Forms Pore Podocyte_Injury Podocyte Swelling, Stress & Apoptosis Ion_Flux->Podocyte_Injury Proteinuria Proteinuria Podocyte_Injury->Proteinuria This compound This compound (VX-147) This compound->APOL1_channel Inhibits

Caption: this compound's Mechanism of Action in Podocytes.

In Vitro Efficacy

The inhibitory activity of this compound on APOL1 channel function has been quantified in a series of in vitro assays using human embryonic kidney (HEK293) cells engineered to express different APOL1 variants.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound (VX-147) and its analogs in various in vitro functional assays.

Table 1: In Vitro Potency of this compound (VX-147) in APOL1 Inhibition Assays [1]

Assay TypeAPOL1 VariantIC50 / EC50 (nM)
APOL1-Mediated Ion Flux G02.3
(Whole-Cell Patch Clamp)G11.3
G21.1
APOL1-Mediated Cell Death G04.3
(HEK293 Cell Viability)G12.0
G22.2
Trypanosoma brucei brucei Lysis G02.0
G12.1
G21.2
Experimental Protocols
  • Cell Line: Human Embryonic Kidney (HEK293) T-REx™ cells (Invitrogen) were used to generate stable cell lines with a tetracycline-inducible expression system for APOL1 variants (G0, G1, and G2).

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Induction of APOL1 Expression: APOL1 expression was induced by treating the cells with tetracycline.

dot

cluster_0 Experimental Workflow: Ion Flux Assays HEK293 Tetracycline-Inducible APOL1 HEK293 Cells Induction Induce APOL1 Expression (Tetracycline) HEK293->Induction Assay Perform Ion Flux Assay Induction->Assay Thallium Thallium Flux Assay (Fluorescence) Assay->Thallium PatchClamp Whole-Cell Patch Clamp Assay->PatchClamp Data Measure Ion Current & Inhibition by this compound Thallium->Data PatchClamp->Data

Caption: Workflow for In Vitro Ion Flux Assays.

  • Thallium Flux Assay: This assay serves as a surrogate for potassium ion flux.[1]

    • Tetracycline-inducible APOL1 HEK293 cells were plated in 384-well plates.

    • APOL1 expression was induced with tetracycline.

    • Cells were loaded with a thallium-sensitive fluorescent dye.

    • A baseline fluorescence was measured.

    • A solution containing thallium and various concentrations of this compound was added.

    • The change in fluorescence, indicating thallium influx, was monitored over time using a fluorescence plate reader.

    • IC50 values were calculated from the concentration-response curves.

  • Automated Whole-Cell Patch Clamp Electrophysiology: This technique directly measures the ion currents through the APOL1 channels.[1]

    • APOL1-expressing HEK293 cells were subjected to whole-cell patch-clamp recordings.

    • The intracellular solution contained (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, and 10 HEPES, pH 7.2.

    • The extracellular solution contained (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, and 10 HEPES, pH 7.4.

    • Voltage ramps were applied to measure whole-cell currents.

    • The effect of increasing concentrations of this compound on the APOL1-mediated currents was measured to determine IC50 values.

  • APOL1-Mediated Cell Death Assay:

    • APOL1 expression was induced in HEK293 cells in the presence of varying concentrations of this compound.

    • Cell viability was assessed using a commercially available fluorescence-based assay (e.g., MultiTox-Fluor Multiplex Cytotoxicity Assay, Promega) that measures live and dead cell numbers.

    • EC50 values for the rescue of cell viability were determined.[1]

  • Trypanosoma brucei brucei (T.b.b.) Lysis Assay:

    • T.b.b. parasites were incubated with recombinant APOL1 protein (G0, G1, or G2) in the presence of different concentrations of this compound.

    • Parasite viability was measured using a resazurin-based assay (e.g., alamarBlue™).

    • EC50 values for the inhibition of trypanolysis were calculated.[1]

In Vivo Efficacy in a Transgenic Mouse Model of APOL1-Mediated Kidney Disease

The efficacy of this compound in reducing proteinuria, a key indicator of kidney damage in FSGS, was evaluated in a transgenic mouse model.

Quantitative Data Summary

Prophylactic administration of this compound resulted in a significant reduction in proteinuria in a transgenic mouse model of APOL1-mediated kidney disease.

Table 2: In Vivo Efficacy of this compound in an APOL1 G2 Transgenic Mouse Model [3]

Treatment GroupMean Reduction in Interferon Gamma-Induced Urinary Albumin-to-Creatinine Ratio (UACR)
This compound74.1%
Saline (Control)-

Furthermore, a close structural analog of this compound, Compound 3, demonstrated the ability to both prevent and reverse established proteinuria in a more aggressive mouse model.[1]

Experimental Protocol

dot

cluster_0 Experimental Workflow: In Vivo Mouse Model Mouse APOL1 G2 Transgenic Mice Induction Induce Proteinuria (Interferon-gamma) Mouse->Induction Treatment Administer this compound or Vehicle Induction->Treatment Monitoring Monitor UACR Treatment->Monitoring Analysis Assess Reduction in Proteinuria Monitoring->Analysis

Caption: Workflow for In Vivo Efficacy Studies.

  • Animal Model: An APOL1 G2-homologous transgenic mouse model was utilized. These mice express the human APOL1 G2 variant.[4]

  • Induction of Proteinuria: Kidney disease and subsequent proteinuria were induced by the administration of interferon-gamma, which upregulates the expression of the APOL1 transgene.[3][4] In more aggressive models, a hydrodynamic injection of an interferon-gamma-expressing plasmid was used to induce sustained APOL1 expression and proteinuria.[1]

  • This compound Administration:

    • Prophylactic Treatment: this compound was administered to the mice before the induction of kidney disease to assess its ability to prevent proteinuria.[3]

    • Therapeutic Treatment: In studies with a close analog (Compound 3), the compound was administered after the establishment of proteinuria to evaluate its ability to reverse the condition.[1]

  • Efficacy Endpoint: The primary efficacy endpoint was the change in the urinary albumin-to-creatinine ratio (UACR), a standard measure of proteinuria. Urine samples were collected at various time points to monitor the progression of proteinuria.

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development in APOL1-mediated FSGS. The in vitro studies demonstrate that this compound is a potent and selective inhibitor of the APOL1 channel, directly targeting the molecular basis of the disease. The in vivo studies in a relevant transgenic mouse model confirm that this mechanism of action translates to a significant reduction in proteinuria. These findings underscore the potential of this compound as a first-in-class, targeted therapy for patients with this debilitating genetic kidney disease. Ongoing and future clinical trials will be crucial in determining the long-term safety and efficacy of this compound in patients with FSGS and other APOL1-mediated kidney diseases.

References

Inaxaplin as a potential therapy for HIV-associated nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

HIV-Associated Nephropathy (HIVAN) remains a significant cause of kidney disease, particularly in individuals of African ancestry who carry high-risk variants of the Apolipoprotein L1 (APOL1) gene. The development of therapies targeting the underlying genetic drivers of HIVAN is a critical unmet need. Inaxaplin (formerly VX-147), a first-in-class, oral small-molecule inhibitor of APOL1, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the development of this compound for APOL1-mediated kidney disease, with a focus on its potential application in HIVAN. We detail the mechanism of action, experimental protocols, quantitative data from key studies, and the signaling pathways implicated in the pathogenesis of this disease.

Introduction: The Challenge of HIV-Associated Nephropathy

HIV-Associated Nephropathy is a rapidly progressive form of kidney disease characterized by collapsing focal segmental glomerulosclerosis (FSGS), severe proteinuria, and a swift decline in renal function.[1][2][3] The pathogenesis of HIVAN is multifactorial, involving direct infection of kidney epithelial cells by HIV and the expression of viral genes, which leads to cellular dysfunction.[1][4] A major genetic predisposition for HIVAN has been linked to two variants of the APOL1 gene, G1 and G2.[1][5] These variants, prevalent in individuals of African descent, are associated with a significantly increased risk of developing various forms of kidney disease, including HIVAN.[5][6][7]

The Role of APOL1 in Podocyte Injury

The APOL1 gene encodes a protein that is a component of high-density lipoprotein (HDL) and plays a role in innate immunity. The wild-type protein (G0) is protective against certain parasites. However, the G1 and G2 risk variants, through a gain-of-function mechanism, are cytotoxic to podocytes, the specialized cells of the glomerulus that are critical for filtration.[2][4][5]

The precise mechanisms of APOL1-mediated podocyte injury are multifaceted and include:

  • Ion Channel Formation: APOL1 risk variants form pores in cellular and organellar membranes, leading to increased cation flux.[5][7]

  • Inflammasome Activation: The altered ion homeostasis can trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system that can lead to inflammatory cell death (pyroptosis).[2]

  • Mitochondrial Dysfunction and ER Stress: APOL1 risk variants have been shown to induce mitochondrial dysfunction and endoplasmic reticulum (ER) stress, further contributing to podocyte injury and apoptosis.[4]

In the context of HIV infection, the inflammatory milieu and direct viral effects are thought to act as a "second hit," exacerbating the underlying genetic predisposition conferred by the APOL1 risk variants and accelerating the progression of kidney disease.[3][8]

This compound: A Targeted APOL1 Inhibitor

This compound is a novel small molecule designed to directly bind to and inhibit the channel function of the APOL1 protein.[5][7] By blocking the aberrant ion flux caused by the G1 and G2 risk variants, this compound aims to mitigate the downstream cellular toxicity and prevent podocyte injury.[5][9]

Mechanism of Action Signaling Pathway

The diagram below illustrates the proposed mechanism of APOL1-mediated podocyte injury and the therapeutic intervention point of this compound.

APOL1_Pathway cluster_HIV HIV Infection cluster_Genetics Genetic Predisposition cluster_Cellular Podocyte cluster_Therapy Therapeutic Intervention HIV HIV Viral Proteins (Nef, Vpr) APOL1_RV APOL1 Risk Variants (G1, G2) HIV->APOL1_RV Exacerbates APOL1_channel APOL1 Ion Channel (Pore Formation) APOL1_RV->APOL1_channel Forms Ion_Flux Increased Cation Flux (K+ Efflux, Na+ Influx) APOL1_channel->Ion_Flux Downstream Downstream Cellular Stress Ion_Flux->Downstream Inflammasome Inflammasome Activation (NLRP3) Downstream->Inflammasome Mito_ER_Stress Mitochondrial Dysfunction & ER Stress Downstream->Mito_ER_Stress Podocyte_Injury Podocyte Injury (Effacement, Apoptosis) Inflammasome->Podocyte_Injury Mito_ER_Stress->Podocyte_Injury Proteinuria Proteinuria Podocyte_Injury->Proteinuria This compound This compound This compound->APOL1_channel Inhibits

Caption: APOL1-mediated podocyte injury pathway and this compound's point of intervention.

Preclinical Evidence

The efficacy of this compound was first established in a series of preclinical studies.

In Vitro Studies

Experimental Protocol: APOL1 Channel Function Assay (Thallium Flux)

  • Cell Line: Human embryonic kidney (HEK293) cells with tetracycline-inducible expression of APOL1 G0, G1, or G2 variants were used.[5][7]

  • Induction: APOL1 expression was induced by the addition of tetracycline.

  • Assay Principle: Thallium (Tl+) flux is used as a surrogate for potassium (K+) flux to measure APOL1 channel activity.

  • Procedure:

    • Cells were loaded with a thallium-sensitive fluorescent dye.

    • A thallium-containing buffer was added to the cells.

    • The influx of thallium through the APOL1 channels resulted in an increase in fluorescence, which was measured over time.

  • Inhibitor Testing: this compound was added at varying concentrations to assess its ability to block thallium flux.

Results: this compound selectively and potently inhibited the channel function of APOL1 risk variants in a concentration-dependent manner.[10]

Animal Models

Experimental Protocol: APOL1 Transgenic Mouse Model of Proteinuric Kidney Disease

  • Animal Model: Transgenic mice expressing the human APOL1 G2 risk variant were utilized.[5][10] These mice do not spontaneously develop kidney disease but are susceptible to a "second hit."

  • Disease Induction: Proteinuria was induced by the administration of interferon-gamma (IFN-γ), which upregulates APOL1 expression and mimics an inflammatory state.[10]

  • Treatment: Mice were treated with this compound or a vehicle control.

  • Outcome Measures:

    • Urinary albumin-to-creatinine ratio (UACR) was measured to quantify proteinuria.

    • Kidney biopsies were examined for histological changes.

Results: this compound treatment significantly reduced IFN-γ-induced proteinuria in the APOL1 G2 transgenic mice, demonstrating in vivo efficacy.[5][7]

Table 1: Summary of Preclinical Data

Study TypeModelKey FindingsReference
In VitroHEK293 cells with inducible APOL1 expressionThis compound potently inhibits APOL1 channel function.[5][7]
In VivoAPOL1 G2 transgenic miceThis compound significantly reduces IFN-γ-induced proteinuria.[5][10]

Clinical Development

This compound has progressed through early-phase clinical trials, providing crucial data on its safety and efficacy in humans.

Phase 2a Clinical Trial (NCT04340362)

A Phase 2a open-label study was conducted to evaluate the efficacy and safety of this compound in patients with two APOL1 variants, biopsy-proven FSGS, and proteinuria.[5]

Experimental Protocol: Phase 2a Clinical Trial

  • Study Design: A single-group, open-label study.[5]

  • Participant Population: 16 participants with two APOL1 variants (G1/G1, G2/G2, or G1/G2), biopsy-proven FSGS, a urinary protein-to-creatinine ratio (UPCR) of ≥0.7 to <10, and an estimated glomerular filtration rate (eGFR) of ≥27 ml/min/1.73 m².[5]

  • Treatment Regimen: Participants received this compound orally once daily for 13 weeks (15 mg for the first 2 weeks, followed by 45 mg for 11 weeks) in addition to their standard of care.[5]

  • Primary Outcome: The percent change from baseline in UPCR at week 13 in participants with at least 80% adherence to treatment.[5]

  • Safety Assessment: Monitoring of adverse events throughout the study.[5]

Quantitative Data from Phase 2a Trial

The results of the Phase 2a trial demonstrated a significant reduction in proteinuria with this compound treatment.

Table 2: Baseline Characteristics of Phase 2a Trial Participants (Adherent Population, n=13)

CharacteristicValue
Mean Age (years)40.4 ± 14.5
Male Sex (%)54
Black or African American (%)100
APOL1 Genotype (%)
G1/G18
G1/G231
G2/G262
Mean eGFR (ml/min/1.73 m²)69.1 ± 27.5
Median UPCR (g/g)1.8
Data adapted from Egbuna O, et al. N Engl J Med. 2023.[5]

Table 3: Efficacy and Safety Outcomes of Phase 2a Trial

OutcomeResult
Primary Efficacy Outcome
Mean Percent Change from Baseline in UPCR at Week 13 (95% CI)-47.6% (-60.0 to -31.3)
Safety
Most Common Adverse Events (>15% of participants)Headache, back pain, nausea
Serious Adverse EventsNone reported
Discontinuations due to Adverse EventsNone
Data adapted from Egbuna O, et al. N Engl J Med. 2023.[5]

The study concluded that targeted inhibition of APOL1 channel function with this compound led to a significant reduction in proteinuria in individuals with APOL1-associated FSGS.[5] These promising results have paved the way for larger, pivotal Phase 3 trials.

Experimental Workflow of this compound Clinical Development

The following diagram outlines the typical workflow for the clinical development of a drug like this compound for APOL1-mediated kidney disease.

Clinical_Workflow Preclinical Preclinical Studies (In Vitro & Animal Models) Phase1 Phase 1 (Safety & PK in Healthy Volunteers) Preclinical->Phase1 Phase2a Phase 2a (Proof-of-Concept in Patients with APOL1-mediated FSGS) Phase1->Phase2a Phase2b_3 Phase 2b/3 (Pivotal Efficacy & Safety Study in broader AMKD population) Phase2a->Phase2b_3 Regulatory Regulatory Submission (e.g., to FDA, EMA) Phase2b_3->Regulatory Approval Market Approval Regulatory->Approval

Caption: A simplified workflow of this compound's clinical development.

Future Directions and Implications for HIVAN

The robust data from the Phase 2a trial of this compound in patients with APOL1-associated FSGS provides strong rationale for its investigation in other APOL1-mediated kidney diseases, including HIVAN. Given the central role of APOL1 risk variants in the pathogenesis of HIVAN, a targeted therapy like this compound holds the potential to be a disease-modifying treatment.

Ongoing and future clinical trials will be crucial to:

  • Confirm the efficacy and safety of this compound in a larger and more diverse population of patients with APOL1-mediated kidney disease.

  • Specifically evaluate the efficacy of this compound in patients with HIVAN.

  • Determine the long-term impact of this compound on the rate of eGFR decline and the progression to end-stage kidney disease.

Conclusion

This compound represents a significant advancement in the field of nephrology, embodying a precision medicine approach to treating a genetically defined form of kidney disease. The preclinical and clinical data to date strongly support its mechanism of action and demonstrate a clinically meaningful reduction in proteinuria. For patients with HIVAN who carry APOL1 risk variants, this compound offers the potential for a targeted therapy that addresses the underlying cause of their kidney disease, a prospect that could dramatically alter the treatment landscape and improve patient outcomes. Continued research and clinical development are essential to fully realize the therapeutic potential of this promising agent.

References

Inaxaplin's Anti-Proteinuric Effects: A Technical Overview of Early Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research into the anti-proteinuric effects of Inaxaplin (also known as VX-147), a first-in-class, oral small-molecule inhibitor of apolipoprotein L1 (APOL1). The following sections detail the quantitative outcomes from preclinical and clinical studies, the methodologies employed in these pivotal experiments, and the underlying mechanism of action.

Executive Summary

Early research into this compound has demonstrated significant potential in reducing proteinuria in individuals with APOL1-mediated kidney disease (AMKD). This genetically driven condition, caused by toxic gain-of-function variants in the APOL1 gene, leads to rapidly progressive, proteinuric nephropathy.[1][2][3][4] this compound directly targets the underlying cause by inhibiting the pathogenic APOL1 channel function.[2][5] Preclinical studies and a Phase 2a clinical trial have shown substantial reductions in proteinuria, positioning this compound as a promising targeted therapy for this patient population.[4][6]

Quantitative Data Summary

The anti-proteinuric efficacy of this compound has been quantified in both preclinical models and human clinical trials. The data is summarized below for direct comparison.

Table 1: Preclinical Efficacy of this compound
Model SystemKey ParameterOutcomeReference
In Vitro (HEK293 Cells)APOL1 Ion Channel Inhibition (EC50)~2 nM[4]
In Vivo (Transgenic Mouse Model)Reduction in Proteinuria~70%[6]
In Vivo (Transgenic Mouse Model)Reduction in Urinary Albumin-to-Creatinine Ratio74.1%[7]
Table 2: Phase 2a Clinical Trial Efficacy of this compound
Study IdentifierNCT04340362
Parameter Result
Mean Reduction in UPCR at Week 1347.6% (statistically significant)
95% Confidence Interval-60.0% to -31.3%
Patient PopulationAPOL1-mediated focal segmental glomerulosclerosis (FSGS)
Number of Evaluable Participants13
References[1][3][8][9][10][11]

Mechanism of Action

This compound's therapeutic effect is derived from its direct inhibition of the APOL1 protein's ion channel function.[5][12] In individuals with two APOL1 risk variants (G1 or G2), an inflammatory trigger can induce a toxic gain-of-function.[2] This enhanced channel activity is believed to damage glomerular cells, particularly podocytes, leading to the disruption of the glomerular filtration barrier and resulting in proteinuria.[2][12] this compound binds to the APOL1 protein, blocking this aberrant ion flux and thereby addressing the root cause of the kidney damage.[5][6][12]

cluster_0 Pathophysiology of APOL1-Mediated Kidney Disease cluster_1 This compound Intervention APOL1 APOL1 Gene (G1/G2 Risk Variants) Toxic_Gain Toxic Gain-of-Function (Enhanced Channel Activity) APOL1->Toxic_Gain Trigger Inflammatory Trigger Trigger->APOL1 Podocyte_Damage Podocyte Damage & Glomerular Cell Injury Toxic_Gain->Podocyte_Damage Barrier_Disruption Glomerular Filtration Barrier Disruption Podocyte_Damage->Barrier_Disruption Proteinuria Proteinuria Barrier_Disruption->Proteinuria Progression Progression to End-Stage Kidney Disease Proteinuria->Progression This compound This compound Block Inhibition of APOL1 Channel Function This compound->Block Block->Toxic_Gain Prevents

This compound's mechanism of action in AMKD.

Experimental Protocols

Detailed methodologies for the key preclinical and clinical studies are outlined below.

Preclinical Experimental Protocols

4.1.1 In Vitro APOL1 Channel Function Assay

  • Cell Line: Human embryonic kidney (HEK293) cells were engineered with a tetracycline-inducible system to express APOL1 variants (G1 and G2).[1][3][9]

  • Assay Principle: The assay measured APOL1-mediated cation flux. A common method involves using thallium ion flux as a surrogate for potassium ion flux.[12]

  • Procedure:

    • HEK293 cells were cultured and induced with tetracycline to express the APOL1 protein.

    • Cells were loaded with a thallium-sensitive fluorescent dye.

    • This compound was added at varying concentrations to determine its inhibitory effect.

    • A thallium stimulus was applied, and the change in fluorescence was measured over time. A reduction in the fluorescence signal indicated a blockage of the APOL1 ion channel.

  • Endpoint: The concentration-dependent inhibition was used to calculate the half-maximal effective concentration (EC50).[4]

4.1.2 In Vivo Transgenic Mouse Model

  • Animal Model: An APOL1 G2-homologous transgenic mouse model was used. These mice carry the human APOL1 G2 risk variant.[1][7][12]

  • Disease Induction: Proteinuric kidney disease was induced by administering interferon-gamma, which acts as an inflammatory trigger to stimulate the toxic gain-of-function of the APOL1 protein.[6][7][12]

  • Treatment Protocol: this compound was administered prophylactically to the mice.[7]

  • Primary Endpoint: The primary outcome was the change in proteinuria, typically measured by the urinary albumin-to-creatinine ratio (UACR) or urine protein-to-creatinine ratio (UPCR).[6][7]

cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol a1 Tetracycline-inducible HEK293 cells a2 Induce APOL1 expression a1->a2 a3 Add this compound at varying concentrations a2->a3 a4 Measure thallium flux (surrogate for ion flow) a3->a4 a5 Calculate EC50 a4->a5 b1 APOL1 G2-transgenic mouse model b2 Administer this compound b1->b2 b3 Induce kidney injury with Interferon-gamma b2->b3 b4 Measure urinary protein/albumin b3->b4 b5 Assess proteinuria reduction b4->b5

Preclinical experimental workflow for this compound.
Phase 2a Clinical Trial Protocol (NCT04340362)

  • Study Design: A single-group, open-label, Phase 2a proof-of-concept study.[1][3][9]

  • Participant Criteria:

    • Inclusion: Participants had two APOL1 variants (G1 or G2), biopsy-proven focal segmental glomerulosclerosis (FSGS), a urinary protein-to-creatinine ratio (UPCR) of ≥0.7 to <10 g/g, and an estimated glomerular filtration rate (eGFR) of ≥27 mL/min/1.73 m².[1][3][9]

    • Exclusion: Key exclusions included uncontrolled hypertension or FSGS with a known cause other than APOL1 variants.[13]

  • Treatment Regimen: Participants received this compound orally once daily for 13 weeks. The dosing schedule was 15 mg for the first 2 weeks, followed by 45 mg for the remaining 11 weeks, in addition to standard of care.[1][3][9]

  • Primary Outcome: The primary efficacy endpoint was the percent change in UPCR from baseline to week 13.[1][3][9] The analysis was conducted on participants who had at least 80% adherence to the treatment.[1][9][12]

  • Safety Assessment: Adverse events were monitored throughout the study.[1][9]

start Screening enroll Enrollment (N=16) - Biopsy-proven FSGS - Two APOL1 variants - UPCR ≥0.7 & <10 start->enroll treat_period1 Weeks 1-2: This compound 15 mg QD + Standard of Care enroll->treat_period1 treat_period2 Weeks 3-13: This compound 45 mg QD + Standard of Care treat_period1->treat_period2 endpoint Week 13: Primary Endpoint (UPCR % Change) treat_period2->endpoint followup Follow-up (28 days) endpoint->followup end Study Completion followup->end

Phase 2a clinical trial workflow (NCT04340362).

Conclusion and Future Directions

The early research on this compound provides compelling evidence for its anti-proteinuric effects in APOL1-mediated kidney disease. The consistent and significant reduction in proteinuria observed in both preclinical models and the Phase 2a clinical trial underscores the potential of this targeted therapeutic strategy.[6] The mechanism, which directly addresses the genetic driver of the disease, represents a significant advance in precision medicine for a patient population with a high unmet need.[5] Based on these positive results, this compound has advanced into pivotal Phase 3 development to further evaluate its long-term efficacy and safety on kidney function.[10][11]

References

Methodological & Application

Inaxaplin in Preclinical Mouse Models: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage and administration of inaxaplin in preclinical mouse models of APOL1-mediated kidney disease. The information is compiled from published preclinical studies and is intended to serve as a guide for designing and executing similar experiments.

Introduction

This compound (VX-147) is an orally active, potent, and selective inhibitor of the apolipoprotein L1 (APOL1) channel.[1][2] Gain-of-function variants in the APOL1 gene are a major genetic driver of proteinuric kidney disease in individuals of African ancestry.[1] this compound directly binds to the APOL1 protein and blocks its channel function, thereby preventing the cellular toxicity associated with these variants.[3][4] Preclinical studies in transgenic mouse models expressing the human APOL1 risk variants have demonstrated the potential of this compound to reduce proteinuria, a key indicator of kidney damage.[4][5]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound in an APOL1 G2-homozygous transgenic mouse model.

Table 1: this compound Dosage and Administration in APOL1 G2-Homozygous Transgenic Mice

ParameterDetailsReference
Drug This compound (VX-147)[4]
Mouse Model APOL1 G2-homozygous transgenic mice on an FVB background[4]
Dosage 3 mg/kg[4]
Administration Route Oral[1]
Frequency Three times daily[4]
Duration 3 days[4]
Regimen Prophylactic[4]

Table 2: Efficacy of this compound in an Interferon-Gamma Induced Proteinuria Mouse Model

ParameterResultReference
Disease Induction Interferon-gamma injection[4]
Primary Endpoint Urinary Albumin-to-Creatinine Ratio (UACR)[4]
Efficacy 74.1% reduction in the area under the curve for the mean UACR[4]
Comparison Compared to vehicle-treated control mice[4]

Experimental Protocols

This section details the methodologies for key experiments involving the administration of this compound to preclinical mouse models of APOL1-mediated kidney disease.

Protocol 1: Induction of Proteinuria in APOL1 Transgenic Mice

This protocol describes the induction of proteinuria in APOL1 G2-homozygous transgenic mice using interferon-gamma (IFN-γ), a method established to mimic a "second hit" that exacerbates APOL1-mediated kidney injury.

Materials:

  • APOL1 G2-homozygous transgenic mice (FVB background)

  • Plasmid expressing murine IFN-γ (e.g., pCpG-Muγ)

  • Sterile, endotoxin-free saline

  • Insulin syringes (or other appropriate syringes for tail vein injection)

  • Metabolic cages for urine collection

Procedure:

  • House APOL1 G2-homozygous transgenic mice in a controlled environment with ad libitum access to food and water.

  • Prepare the IFN-γ expressing plasmid solution by diluting it in sterile saline to a final concentration suitable for injection. A previously reported dose is 0.3 µg of pCpG-Muγ per mouse.[6]

  • On day 1 of the experiment, administer the IFN-γ plasmid solution to the mice via tail vein injection.

  • House the mice in metabolic cages for urine collection at specified time points (e.g., weekly for up to 8 weeks) to monitor the development of proteinuria.[6]

  • Analyze urine samples for albumin and creatinine concentrations to determine the urinary albumin-to-creatinine ratio (UACR). A significant increase in UACR indicates the successful induction of proteinuria.

Protocol 2: Prophylactic Oral Administration of this compound

This protocol outlines the prophylactic administration of this compound to APOL1 G2-homozygous transgenic mice prior to and during the induction of proteinuria.

Materials:

  • This compound (VX-147)

  • Vehicle for oral formulation (Note: The specific vehicle used in the preclinical studies is not detailed in the available literature. Researchers should select an appropriate vehicle such as a suspension in a solution containing 0.5% methylcellulose and 0.1% Tween 80, a common practice for oral dosing in mice.)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare the this compound formulation by suspending the compound in the chosen vehicle at a concentration that allows for the administration of a 3 mg/kg dose in a suitable volume for oral gavage (typically 5-10 ml/kg).

  • On day 1 of the experiment, approximately 1.5 hours before the interferon-gamma injection (as described in Protocol 1), administer the first dose of the this compound formulation (3 mg/kg) or vehicle to the respective groups of mice via oral gavage.[4]

  • Continue to administer this compound or vehicle three times daily for a total of 3 days.[4]

  • Following the treatment period, continue to monitor the mice for the development of proteinuria as described in Protocol 1.

  • At the end of the study, collect urine and/or tissue samples for analysis of proteinuria and other relevant biomarkers.

Visualizations

Signaling Pathway of APOL1-Mediated Podocyte Injury and this compound Inhibition

The following diagram illustrates the proposed signaling pathway of APOL1-mediated podocyte injury and the mechanism of action of this compound.

APOL1_Pathway cluster_cell Podocyte cluster_downstream Cellular Stress Pathways IFN_gamma Interferon-γ (Second Hit) IFNGR IFN-γ Receptor IFN_gamma->IFNGR APOL1_expression Increased APOL1 Expression APOL1_channel APOL1 Channel (G1/G2 Variants) APOL1_expression->APOL1_channel Forms channel at membrane Ion_Flux Increased Cation Flux (K+, Na+, Ca2+) APOL1_channel->Ion_Flux Downstream_Stress Downstream Cellular Stress Ion_Flux->Downstream_Stress Podocyte_Injury Podocyte Injury & Proteinuria Downstream_Stress->Podocyte_Injury NLRP3 NLRP3 Inflammasome Activation STING STING Pathway Activation ER_Stress ER Stress Mito_Dysfunction Mitochondrial Dysfunction This compound This compound This compound->APOL1_channel Inhibits

Caption: APOL1 signaling and this compound's mechanism.

Experimental Workflow for this compound Efficacy Study in Mice

The following diagram outlines the experimental workflow for assessing the efficacy of this compound in the APOL1 transgenic mouse model of proteinuria.

Experimental_Workflow Start Start Mouse_Model APOL1 G2-Homozygous Transgenic Mice Start->Mouse_Model Grouping Randomize into Groups (this compound vs. Vehicle) Mouse_Model->Grouping Treatment Prophylactic Oral Dosing (3 mg/kg this compound or Vehicle) Three times daily for 3 days Grouping->Treatment Induction Induce Proteinuria (IFN-γ injection 1.5h after first dose on Day 1) Treatment->Induction Monitoring Monitor Proteinuria (Urine collection and UACR analysis) Induction->Monitoring Endpoint Endpoint Analysis (e.g., Day 21) Monitoring->Endpoint Data_Analysis Data Analysis and Comparison of Groups Endpoint->Data_Analysis End End Data_Analysis->End

Caption: this compound preclinical efficacy study workflow.

References

Application Notes and Protocols for Inaxaplin in HEK293 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inaxaplin (VX-147) is a potent and selective inhibitor of the apolipoprotein L1 (APOL1) protein channel.[1][2] Gain-of-function variants (G1 and G2) of the APOL1 gene are associated with an increased risk of developing proteinuric kidney diseases, including focal segmental glomerulosclerosis (FSGS).[3][4] These risk variants lead to excessive ion flux across the cell membrane, causing cytotoxicity in podocytes and other kidney cells.[3][4] this compound directly binds to the APOL1 protein and blocks this channel function, thereby preventing the downstream cytotoxic effects.[5][6] Preclinical studies utilizing human embryonic kidney (HEK293) cells to model APOL1-mediated cytotoxicity have been instrumental in characterizing the mechanism of action of this compound.[3][4]

These application notes provide detailed protocols for utilizing this compound in HEK293 cell-based assays to assess its efficacy in inhibiting APOL1 channel function and preventing subsequent cytotoxicity.

Data Presentation

This compound Potency in HEK293 Cell-Based Assays
Assay TypeCell LineAPOL1 VariantThis compound Potency (EC50/IC50)Reference
APOL1-Mediated Ion Flux InhibitionTetracycline-inducible HEK293G1~2 nM (EC50)[7]
APOL1-Mediated Cytotoxicity RescueTetracycline-inducible HEK293G04.3 nM (EC50)[5]
APOL1-Mediated Cytotoxicity RescueTetracycline-inducible HEK293G12.0 nM (EC50)[5]
APOL1-Mediated Cytotoxicity RescueTetracycline-inducible HEK293G22.2 nM (EC50)[5]

Experimental Protocols

HEK293 Cell Culture and Transfection for APOL1 Expression

This protocol describes the culture of HEK293 cells and the induction of APOL1 expression using a tetracycline-inducible system, a common method for studying APOL1-mediated effects.

Materials:

  • HEK293 cells with a tetracycline-inducible APOL1 expression system (G0, G1, or G2 variants)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Doxycycline

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Cell Culture:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding for Experiments:

    • Trypsinize the cells and resuspend them in fresh culture medium.

    • Seed the cells in appropriate multi-well plates (e.g., 96-well plates for cytotoxicity and ion flux assays) at a density that will result in 70-80% confluency on the day of the experiment.

  • Induction of APOL1 Expression:

    • Allow cells to adhere for at least 24 hours after seeding.

    • To induce APOL1 expression, replace the culture medium with fresh medium containing doxycycline. The optimal concentration of doxycycline should be determined empirically but is typically in the range of 10-100 ng/mL.

    • Incubate the cells for 12-24 hours to allow for sufficient APOL1 protein expression before proceeding with the desired assay.

APOL1-Mediated Cytotoxicity Assay

This protocol utilizes a fluorescence-based method to assess cell viability and cytotoxicity in HEK293 cells expressing APOL1 risk variants and the protective effect of this compound.

Materials:

  • HEK293 cells expressing tetracycline-inducible APOL1 variants

  • This compound

  • Doxycycline

  • MultiTox-Fluor Multiplex Cytotoxicity Assay Kit (or similar)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capabilities

Protocol:

  • Cell Seeding and APOL1 Induction:

    • Seed HEK293 cells in a 96-well plate and induce APOL1 expression with doxycycline as described in Protocol 1.

  • This compound Treatment:

    • Prepare a dose-response curve of this compound in culture medium. A suggested concentration range is 0.1 nM to 1 µM.

    • Add the different concentrations of this compound to the respective wells at the same time as doxycycline induction. Include a vehicle control (e.g., DMSO).

  • Cytotoxicity Measurement:

    • After 24-48 hours of incubation, measure cytotoxicity using the MultiTox-Fluor Multiplex Cytotoxicity Assay Kit according to the manufacturer's instructions. This assay simultaneously measures the number of live and dead cells.

    • Briefly, add the assay reagent, which contains two different fluorescent substrates, to each well.

    • Incubate for the recommended time at 37°C.

    • Read the fluorescence intensity for live cells (e.g., Ex/Em ~485/520 nm) and dead cells (e.g., Ex/Em ~485/520 nm after a second step for protease release from dead cells).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each condition relative to a positive control (e.g., cells treated with a lysis agent) and a negative control (uninduced cells).

    • Plot the percentage of cytotoxicity against the this compound concentration and determine the EC50 value for cytotoxicity rescue.

APOL1 Channel Function Assay (Thallium Flux)

This protocol describes a fluorescence-based thallium flux assay to measure the ion channel activity of APOL1 and its inhibition by this compound. Thallium (Tl+) acts as a surrogate for potassium (K+) ions.

Materials:

  • HEK293 cells expressing tetracycline-inducible APOL1 variants

  • This compound

  • Doxycycline

  • Thallium flux assay kit (e.g., FluxOR™ Potassium Ion Channel Assay)

  • Thallium sulfate (Tl2SO4)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic read capabilities

Protocol:

  • Cell Seeding and APOL1 Induction:

    • Seed HEK293 cells in a 96-well plate and induce APOL1 expression with doxycycline as described in Protocol 1.

  • This compound Pre-treatment:

    • Prepare a dose-response curve of this compound in assay buffer.

    • Wash the cells with assay buffer and then incubate with different concentrations of this compound for 15-30 minutes at room temperature.

  • Dye Loading:

    • Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at room temperature.

  • Thallium Flux Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a stimulus buffer containing thallium sulfate to all wells simultaneously using the plate reader's injection system.

    • Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes). The influx of thallium will cause an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Normalize the data to the vehicle control (no this compound).

    • Plot the normalized rate of thallium flux against the this compound concentration and determine the IC50 value for channel inhibition.

Mandatory Visualization

APOL1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., IFN-γ) APOL1_G1G2 APOL1 Risk Variants (G1/G2) Inflammatory_Stimuli->APOL1_G1G2 Upregulates Expression Ion_Flux Increased Cation Flux (Na+, K+) APOL1_G1G2->Ion_Flux Forms Pore ER_Ca_Release ER Calcium Release Ion_Flux->ER_Ca_Release Triggers Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ion_Flux->Protein_Synthesis_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction ER_Ca_Release->Mitochondrial_Dysfunction Cell_Death Cytotoxicity / Cell Death Mitochondrial_Dysfunction->Cell_Death Protein_Synthesis_Inhibition->Cell_Death This compound This compound This compound->APOL1_G1G2 Inhibits Channel Function Experimental_Workflow_Cytotoxicity Seed_Cells 1. Seed HEK293 cells in 96-well plate Induce_APOL1 2. Induce APOL1 expression with Doxycycline Seed_Cells->Induce_APOL1 Treat_this compound 3. Treat with this compound (Dose-Response) Induce_APOL1->Treat_this compound Incubate 4. Incubate (24-48 hours) Treat_this compound->Incubate Add_Reagent 5. Add Cytotoxicity Assay Reagent Incubate->Add_Reagent Read_Fluorescence 6. Read Fluorescence (Live/Dead Cells) Add_Reagent->Read_Fluorescence Analyze_Data 7. Analyze Data (Calculate EC50) Read_Fluorescence->Analyze_Data Experimental_Workflow_Thallium_Flux Seed_Cells 1. Seed HEK293 cells in 96-well plate Induce_APOL1 2. Induce APOL1 expression with Doxycycline Seed_Cells->Induce_APOL1 Pretreat_this compound 3. Pre-treat with this compound (Dose-Response) Induce_APOL1->Pretreat_this compound Load_Dye 4. Load with Thallium- Sensitive Dye Pretreat_this compound->Load_Dye Measure_Flux 5. Measure Kinetic Thallium Flux Load_Dye->Measure_Flux Analyze_Data 6. Analyze Data (Calculate IC50) Measure_Flux->Analyze_Data

References

Application Notes & Protocols: In Vivo Imaging for Assessing Inaxaplin's Effect on Kidney Function

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inaxaplin (VX-147) is a first-in-class, oral small-molecule inhibitor of apolipoprotein L1 (APOL1).[1][2] It is being developed as a targeted therapy for APOL1-mediated kidney disease (AMKD), a condition characterized by toxic gain-of-function variants in the APOL1 gene that leads to rapidly progressive, proteinuric nephropathy.[3][4] These genetic variants are a major risk factor for chronic kidney disease (CKD) in individuals of African ancestry.[4] this compound works by selectively binding to the APOL1 protein and inhibiting its channel function, thereby preventing podocyte damage and reducing proteinuria.[1][3][5] Preclinical and clinical studies have demonstrated its potential to significantly lower proteinuria, a key marker of kidney damage and disease progression.[3][5][6]

These application notes provide an overview of and detailed protocols for non-invasive in vivo imaging techniques that can be employed to quantitatively assess the therapeutic effects of this compound on kidney structure and function in both preclinical animal models and clinical research settings.

This compound's Mechanism of Action

This compound targets the underlying genetic cause of AMKD. The toxic gain-of-function variants of the APOL1 gene (G1 and G2) lead to enhanced cation channel function, causing podocyte swelling, injury, and eventual death. This cellular damage compromises the glomerular filtration barrier, resulting in proteinuria and a decline in kidney function. This compound directly binds to the APOL1 protein, blocking this aberrant channel activity and mitigating its cytotoxic effects.[3][4]

Inaxaplin_Mechanism cluster_0 APOL1-Mediated Kidney Disease (AMKD) Pathogenesis cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcome APOL1_Variants Toxic APOL1 Gene Variants (G1/G2) APOL1_Channel Enhanced APOL1 Channel Function APOL1_Variants->APOL1_Channel leads to Podocyte_Injury Podocyte Injury (Swelling, Cytotoxicity) APOL1_Channel->Podocyte_Injury causes Preservation Podocyte Health Preserved Proteinuria Proteinuria & Kidney Function Decline Podocyte_Injury->Proteinuria results in Podocyte_Injury->Preservation prevents This compound This compound This compound->APOL1_Channel Inhibits Reduction Reduced Proteinuria & Slowed Disease Progression Preservation->Reduction

Figure 1: this compound's mechanism of action in APOL1-mediated kidney disease.
Quantitative Data on this compound's Efficacy

Clinical and preclinical data have consistently shown this compound's effectiveness in reducing proteinuria. The following table summarizes key findings.

Study TypeModel/PopulationKey FindingReference(s)
Preclinical APOL1 G2-homologous transgenic mouse modelProphylactic administration significantly reduced interferon gamma-induced urinary albumin-to-creatinine ratio.[5]
Phase 2a Clinical 16 participants with two APOL1 variants and FSGSMean reduction of 47.6% from baseline in urinary protein-to-creatinine ratio (UPCR) at week 13.[3][6]
Phase 2/3 Clinical Patients with APOL1-mediated kidney diseasePrimary endpoints are change in estimated Glomerular Filtration Rate (eGFR) slope and UPCR.[7][8]

In Vivo Imaging Protocols

The following sections detail protocols for advanced in vivo imaging techniques to monitor physiological and structural changes in the kidney in response to this compound treatment.

Multiphoton Microscopy (MPM) for Glomerular Filtration Barrier Integrity

MPM is a high-resolution intravital imaging technique ideal for visualizing dynamic cellular processes within the kidney of living animals.[9] It allows for the direct assessment of glomerular permeability and single-nephron glomerular filtration rate (SNGFR), providing crucial insights into the integrity of the filtration barrier.

Protocol: MPM Assessment of Glomerular Albumin Permeability

  • Objective: To quantitatively measure changes in glomerular permeability to albumin in an AMKD mouse model following treatment with this compound.

  • Materials:

    • AMKD transgenic mouse model (e.g., APOL1-G2)

    • This compound or vehicle control

    • Anesthetic (e.g., isoflurane)

    • Fluorescently-labeled albumin (e.g., Alexa Fluor 594-albumin)

    • Plasma volume marker (e.g., FITC-dextran, 500 kDa)

    • Multiphoton microscope with a heated stage and physiological monitoring equipment.

    • Surgical tools for kidney exteriorization.

  • Animal Preparation:

    • Administer this compound or vehicle to mice according to the study design.

    • Anesthetize the mouse and place it on the heated microscope stage to maintain body temperature.

    • Perform a flank incision to gently exteriorize the left kidney and place it in a custom-designed, heated coverslip-bottomed dish to immobilize it for imaging.

    • Cannulate the tail vein for intravenous injection of fluorescent tracers.

  • Imaging Procedure:

    • Inject the high-molecular-weight FITC-dextran via the tail vein to label the plasma and visualize blood vessels.

    • Acquire baseline images of glomeruli to confirm vessel integrity.

    • Inject Alexa Fluor 594-albumin intravenously.

    • Immediately begin time-lapse imaging of selected glomeruli, capturing images every 30-60 seconds for 30-60 minutes.

  • Data Analysis:

    • Measure the fluorescence intensity of the albumin tracer within the glomerular capillaries and in the Bowman's space over time.

    • Calculate the glomerular sieving coefficient for albumin (θalb), which is the ratio of fluorescence in the Bowman's space to that in the capillaries. A lower θalb indicates a less permeable (healthier) filtration barrier.

    • Compare θalb between this compound-treated and vehicle-treated groups.

MPM_Workflow MPM Experimental Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Treatment 1. This compound or Vehicle Treatment Anesthesia 2. Anesthesia & Staging Treatment->Anesthesia Surgery 3. Kidney Exteriorization Anesthesia->Surgery Cannulation 4. IV Cannulation Surgery->Cannulation Tracer1 5. Inject Plasma Marker (e.g., FITC-Dextran) Cannulation->Tracer1 Tracer2 6. Inject Albumin Tracer (e.g., Alexa 594-Albumin) Tracer1->Tracer2 Acquisition 7. Time-Lapse Imaging of Glomeruli Tracer2->Acquisition Quantify 8. Quantify Fluorescence (Capillary vs. Bowman's Space) Acquisition->Quantify Calculate 9. Calculate Sieving Coefficient Quantify->Calculate Compare 10. Compare Treatment vs. Control Groups Calculate->Compare

Figure 2: Workflow for assessing glomerular permeability using Multiphoton Microscopy.
Magnetic Resonance Imaging (MRI) Suite for Comprehensive Kidney Function

MRI offers a suite of non-invasive techniques to assess various aspects of kidney function and structure without ionizing radiation, making it suitable for longitudinal preclinical studies and clinical application.[10][11][12]

Protocol: Multi-Parametric MRI Assessment

  • Objective: To longitudinally assess changes in renal perfusion, oxygenation, and microstructure in response to this compound treatment.

  • Materials:

    • Rodent model of AMKD or human subjects.

    • This compound or placebo/vehicle.

    • MRI scanner (e.g., 7T for preclinical, 3T for clinical) with appropriate coils.

    • Anesthesia and physiological monitoring equipment (for preclinical).

  • Imaging Procedure:

    • Acquire baseline MRI scans before initiating treatment.

    • Administer this compound or placebo/vehicle over the designated study period.

    • Perform follow-up MRI scans at one or more time points to monitor changes.

    • A typical multi-parametric session includes:

      • Anatomical Imaging (T2-weighted): To assess kidney size, volume, and identify gross morphological changes.

      • Arterial Spin Labeling (ASL-MRI): To quantify renal blood flow (perfusion) without contrast agents.[11] Blood water is magnetically labeled to act as an endogenous tracer.

      • Blood-Oxygen-Level-Dependent (BOLD-MRI): To measure tissue oxygenation by detecting changes in the T2* relaxation time, which is sensitive to deoxyhemoglobin levels.[13] This can reveal changes in renal oxygen consumption and supply.

      • Diffusion-Weighted Imaging (DWI): To probe tissue microstructure and fibrosis.[11] The apparent diffusion coefficient (ADC) is calculated to measure the random motion of water molecules, which is often restricted in fibrotic tissue.

  • Data Analysis:

    • Anatomy: Segment the kidneys on T2-weighted images to calculate total kidney volume.

    • Perfusion (ASL): Generate quantitative perfusion maps (in ml/100g/min) for the renal cortex and medulla.

    • Oxygenation (BOLD): Create T2* maps and calculate R2* (1/T2) values, where higher R2 indicates lower oxygenation.

    • Microstructure (DWI): Generate ADC maps. A decrease in ADC values may indicate the development of fibrosis.

    • Compare longitudinal changes in these parameters between the this compound and control groups.

MRI_Workflow Multi-Parametric MRI Workflow cluster_scans MRI Sequence Acquisition cluster_analysis Data Analysis & Comparison Start Start of Study (Pre-Treatment) Baseline Baseline MRI Scan Start->Baseline Treatment This compound or Placebo Administration Period Baseline->Treatment Anatomical T2-Weighted (Volume, Morphology) ASL ASL-MRI (Perfusion) BOLD BOLD-MRI (Oxygenation) DWI DWI (Microstructure/Fibrosis) FollowUp Follow-Up MRI Scan(s) Treatment->FollowUp End End of Study FollowUp->End Analysis Calculate Longitudinal Changes in: - Kidney Volume - Perfusion (ml/100g/min) - R2* (Oxygenation) - ADC (Fibrosis Marker) FollowUp->Analysis Comparison Compare this compound vs. Placebo Group Outcomes Analysis->Comparison

Figure 3: Longitudinal workflow for multi-parametric MRI assessment of kidney function.
High-Frequency Ultrasound for Renal Hemodynamics

High-frequency ultrasound is a widely accessible, non-invasive technique that provides real-time information on renal blood flow and vascular resistance.[14]

Protocol: Doppler Ultrasound for Renal Artery Flow

  • Objective: To assess the effect of this compound on renal hemodynamics by measuring blood flow velocity and vascular resistance in the renal artery.

  • Materials:

    • Rodent model of AMKD.

    • This compound or vehicle control.

    • High-frequency ultrasound system with a small-footprint linear array transducer and Doppler capabilities (e.g., Vevo imaging system).[14]

    • Anesthesia and heated platform.

  • Procedure:

    • Anesthetize the animal and place it on the heated platform. Remove hair from the abdominal area using depilatory cream.

    • Apply ultrasound gel and locate the kidney using B-mode (brightness mode) imaging.

    • Use color Doppler to identify the renal artery.

    • Place the pulsed-wave (PW) Doppler sample volume within the renal artery to obtain a spectral waveform.

    • Measure the following parameters from the waveform:

      • Peak Systolic Velocity (PSV): The highest velocity during systole.

      • End-Diastolic Velocity (EDV): The velocity at the end of diastole.

  • Data Analysis:

    • Calculate the Resistive Index (RI) using the formula: RI = (PSV - EDV) / PSV. The RI is a measure of downstream vascular resistance; an elevated RI can indicate renal pathology.

    • Calculate the Pulsatility Index (PI) for further characterization of vascular resistance.

    • Compare RI and PI values between this compound-treated and control groups over time to assess for changes in renal vascular tone and compliance.

References

Establishing a Stable Cell Line for In-Vitro Inaxaplin Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inaxaplin (VX-147) is a promising small-molecule inhibitor of Apolipoprotein L1 (APOL1) currently under investigation for the treatment of APOL1-mediated kidney disease (AMKD).[1] AMKD is a genetic disorder associated with toxic gain-of-function variants (G1 and G2) in the APOL1 gene, which leads to progressive kidney damage and proteinuria.[2][3][4] this compound directly binds to the APOL1 protein and inhibits its ion channel function, thereby mitigating its cytotoxic effects.[5][6][7] To facilitate preclinical research and high-throughput screening of this compound and other potential APOL1 inhibitors, the establishment of a robust and reliable in-vitro model is crucial. This document provides detailed application notes and protocols for the generation and validation of a stable cell line expressing APOL1 variants for in-vitro studies of this compound.

APOL1 Signaling Pathway in Kidney Disease

The toxic gain-of-function variants of APOL1, G1 and G2, are associated with increased cation channel activity, leading to podocyte injury and subsequent kidney disease.[8][9] This pathological process involves several key steps, including altered ion flux, cellular swelling, and activation of stress-activated protein kinases (SAPKs), ultimately culminating in cytotoxicity.[9][10] this compound is designed to specifically block this APOL1-mediated ion transport.[5][7]

APOL1_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., IFN-γ) APOL1_G1_G2 APOL1 (G1/G2 Variants) Ion Channel Inflammatory_Stimuli->APOL1_G1_G2 Upregulates Expression Increased_Ion_Flux Increased Cation Flux (K+ Efflux, Na+ Influx) APOL1_G1_G2->Increased_Ion_Flux Cellular_Swelling Cellular Swelling Increased_Ion_Flux->Cellular_Swelling SAPK_Activation SAPK Activation (p38, JNK) Increased_Ion_Flux->SAPK_Activation Cytotoxicity Podocyte Injury & Cytotoxicity Cellular_Swelling->Cytotoxicity SAPK_Activation->Cytotoxicity This compound This compound This compound->APOL1_G1_G2 Inhibits

Caption: APOL1-mediated cytotoxicity pathway and the inhibitory action of this compound.

Experimental Workflow for Establishing a Stable Cell Line

The generation of a stable cell line for this compound studies involves a multi-step process, from the initial vector construction to the final validation of a monoclonal cell population that consistently expresses the APOL1 variant of interest.[11][12][13]

Stable_Cell_Line_Workflow Vector_Construction 1. Vector Construction (APOL1-G1/G2 in inducible vector) Cell_Transfection 2. Host Cell Transfection (e.g., HEK293) Vector_Construction->Cell_Transfection Antibiotic_Selection 3. Antibiotic Selection (e.g., Puromycin, Hygromycin) Cell_Transfection->Antibiotic_Selection Colony_Isolation 4. Isolation of Resistant Colonies Antibiotic_Selection->Colony_Isolation Clonal_Expansion 5. Clonal Expansion Colony_Isolation->Clonal_Expansion Validation 6. Validation of APOL1 Expression (Western Blot, qPCR) Clonal_Expansion->Validation Functional_Assay 7. Functional Characterization (e.g., Ion Flux Assay) Validation->Functional_Assay

Caption: Workflow for generating a stable APOL1-expressing cell line.

Data Presentation

In-Vitro Efficacy of this compound

Preclinical studies have demonstrated the potent and specific inhibitory activity of this compound on APOL1 channel function.[7]

Assay TypeAPOL1 VariantThis compound EC50 (nM)Reference
APOL1-mediated Ion FluxG02.0[7]
G12.1[7]
G21.2[7]
APOL1-mediated Cell DeathG04.3[7]
G12.0[7]
G22.2[7]
Preclinical In-Vivo Efficacy of this compound
Animal ModelTreatmentOutcomeReference
APOL1 G2 Transgenic MiceThis compound70% reduction in proteinuria[5]
APOL1 G2-homologous Transgenic MiceThis compound74.1% reduction in urinary albumin-to-creatinine ratio[3]

Experimental Protocols

Protocol 1: Generation of a Tetracycline-Inducible APOL1 Stable Cell Line

This protocol describes the generation of a stable Human Embryonic Kidney (HEK293) cell line with tetracycline-inducible expression of APOL1 variants (G0, G1, or G2).[7][14]

Materials:

  • HEK293 T-REx™ cells (or equivalent tetracycline-inducible expression system)

  • pAAVS1-Puro-APOL1 G0, G1, or G2 expression vector (or other suitable vector with a puromycin or hygromycin resistance gene)

  • Lipofectamine™ 3000 Transfection Reagent (or other high-efficiency transfection reagent)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Puromycin or Hygromycin B

  • Tetracycline or Doxycycline

  • Phosphate-Buffered Saline (PBS)

  • 6-well and 96-well tissue culture plates

Methodology:

  • Kill Curve Determination:

    • Plate HEK293 T-REx™ cells in a 96-well plate at a density that allows for logarithmic growth for at least 4 days.

    • Prepare a series of dilutions of the selection antibiotic (e.g., Puromycin: 0.5-10 µg/mL; Hygromycin B: 100-500 µg/mL) in culture medium.[2][15][16]

    • Replace the medium with the antibiotic-containing medium and incubate for 3-5 days.

    • Determine the lowest concentration of the antibiotic that results in 100% cell death. This concentration will be used for selecting stable transfectants.

  • Transfection:

    • One day before transfection, seed HEK293 T-REx™ cells in a 6-well plate to be 70-90% confluent at the time of transfection.

    • Transfect the cells with the APOL1 expression vector according to the manufacturer's protocol for the chosen transfection reagent.

  • Selection of Stable Cells:

    • 48 hours post-transfection, begin the selection process by replacing the culture medium with fresh medium containing the predetermined optimal concentration of the selection antibiotic.

    • Replace the selective medium every 3-4 days to remove dead cells and maintain selective pressure.

    • Continue the selection for 2-3 weeks, until discrete antibiotic-resistant colonies are visible.

  • Isolation and Expansion of Clonal Cell Lines:

    • Wash the plate with sterile PBS.

    • Using a sterile pipette tip, gently scrape individual colonies and transfer each to a separate well of a 96-well plate containing selective medium.

    • Expand the clonal populations by progressively transferring them to larger culture vessels.

  • Validation of APOL1 Expression:

    • Induce APOL1 expression by adding tetracycline or doxycycline (e.g., 15 ng/mL) to the culture medium for 16-24 hours.[7]

    • Confirm APOL1 protein expression by Western blot analysis using an anti-APOL1 antibody.

    • Verify APOL1 mRNA expression using quantitative real-time PCR (qPCR).

Protocol 2: Thallium Flux Assay for APOL1 Channel Activity

This assay measures the ion channel activity of APOL1 by using thallium (Tl+) as a surrogate for potassium (K+).[7][17]

Materials:

  • Stable APOL1-expressing HEK293 cells

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Thallium-containing stimulus buffer

  • This compound or other test compounds

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader

Methodology:

  • Cell Plating:

    • Plate the stable APOL1-expressing cells in the microplate and grow to confluence.

    • Induce APOL1 expression with tetracycline/doxycycline for 16-24 hours prior to the assay.

  • Dye Loading:

    • Remove the culture medium and load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Incubate for approximately 1 hour at 37°C.

  • Compound Treatment:

    • Wash the cells with assay buffer.

    • Add assay buffer containing various concentrations of this compound or other test compounds to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Thallium Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Simultaneously add the thallium-containing stimulus buffer to all wells.

    • Immediately begin kinetic fluorescence readings to measure the influx of thallium into the cells.

  • Data Analysis:

    • Calculate the rate of thallium influx for each well.

    • Plot the percentage of inhibition of thallium influx against the concentration of this compound to determine the EC50 value.

Protocol 3: APOL1-Mediated Cytotoxicity Assay

This protocol assesses the ability of this compound to rescue cells from APOL1-induced cell death.[7][8][18]

Materials:

  • Stable APOL1-expressing HEK293 cells

  • Tetracycline or Doxycycline

  • This compound or other test compounds

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well white, clear-bottom microplates

  • Luminometer

Methodology:

  • Cell Plating and Compound Treatment:

    • Plate the stable APOL1-expressing cells in the microplate.

    • Add various concentrations of this compound or other test compounds to the wells.

  • Induction of APOL1 Expression:

    • Induce APOL1 expression by adding tetracycline/doxycycline to the wells. Include a non-induced control group.

    • Incubate the plate for 24-48 hours.

  • Measurement of Cell Viability:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to stabilize the luminescent signal.

  • Signal Detection and Data Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Normalize the data to the non-induced control.

    • Plot the percentage of cell viability against the concentration of this compound to determine the EC50 value for the rescue from cytotoxicity.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for establishing and utilizing a stable cell line model for the in-vitro investigation of this compound. This cellular model is an invaluable tool for understanding the mechanism of action of APOL1 inhibitors, screening for new therapeutic compounds, and advancing the development of treatments for APOL1-mediated kidney disease. The provided methodologies for cell line generation, functional assays, and cytotoxicity assessment, along with the quantitative data on this compound's efficacy, will support researchers in their efforts to combat this debilitating disease.

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Investigate Inaxaplin's Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inaxaplin (VX-147) is a promising small-molecule inhibitor of Apolipoprotein L1 (APOL1), a protein implicated in the pathogenesis of certain forms of chronic kidney disease (CKD), particularly APOL1-mediated kidney disease (AMKD).[1][2][3] The therapeutic strategy of this compound centers on the direct inhibition of the APOL1 protein's channel function, which is thought to be a key driver of podocyte injury and subsequent kidney damage in individuals with high-risk APOL1 genetic variants.[2][4][5] Validating the engagement of this compound with its intended target, APOL1, is a critical step in its development and for understanding its mechanism of action. The CRISPR-Cas9 gene-editing technology offers a powerful and precise toolkit for such target validation and mechanistic studies.

These application notes provide detailed protocols for leveraging CRISPR-Cas9 to interrogate the target engagement of this compound with APOL1 in a cellular context. The described methodologies will enable researchers to:

  • Confirm APOL1 as the primary target of this compound.

  • Quantify the functional consequences of this compound's engagement with APOL1.

  • Investigate the downstream cellular pathways affected by this compound's activity.

Key Experiments and Protocols

Target Validation using CRISPR-Cas9 Knockout

Objective: To demonstrate that the cellular effects of this compound are dependent on the presence of the APOL1 protein. This is achieved by comparing the response to this compound in wild-type cells versus cells where the APOL1 gene has been knocked out using CRISPR-Cas9.

Methodology:

  • Cell Line Selection: Human podocyte cell lines or human embryonic kidney (HEK293) cells are suitable for these studies. It is advantageous to use cell lines that endogenously express APOL1 or have been engineered to express high-risk APOL1 variants (G1 or G2).

  • sgRNA Design and Cloning: Design and clone at least two independent single guide RNAs (sgRNAs) targeting a conserved early exon of the APOL1 gene to induce frameshift mutations and subsequent nonsense-mediated decay of the mRNA.

  • Lentiviral Production and Transduction: Package the sgRNA constructs into lentiviral particles and transduce the target cell line.

  • Generation of APOL1 Knockout Cell Pool: Select transduced cells and validate the knockout of APOL1 protein expression by Western blot and Sanger sequencing of the targeted genomic locus.

  • Functional Assays: Treat both wild-type and APOL1 knockout cell pools with a dose-range of this compound. Assess cellular phenotypes known to be modulated by APOL1 and this compound. A key functional assay is the measurement of ion flux (e.g., using a thallium flux assay as a surrogate for potassium ion flux), as this compound is known to inhibit APOL1 channel function.[6]

  • Data Analysis: Compare the dose-response curves of this compound in wild-type versus APOL1 knockout cells. A significant rightward shift or complete abrogation of the this compound effect in the knockout cells would confirm APOL1 as the target.

Expected Quantitative Data:

Cell LineThis compound Concentration (nM)Ion Flux Inhibition (%)
Wild-Type00
Wild-Type1025
Wild-Type10055
Wild-Type100085
APOL1 Knockout00
APOL1 Knockout102
APOL1 Knockout1005
APOL1 Knockout10008
Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of this compound binding to APOL1 within intact cells. CETSA measures the change in the thermal stability of a protein upon ligand binding.

Methodology:

  • Cell Culture and Treatment: Culture human podocyte or HEK293 cells expressing APOL1. Treat the cells with either vehicle control or a saturating concentration of this compound for a specified time.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Protein Solubilization: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble APOL1 in each sample by Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble APOL1 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the APOL1 protein.

Expected Quantitative Data:

TreatmentTemperature (°C)Soluble APOL1 (% of control at 37°C)
Vehicle37100
Vehicle5085
Vehicle5450
Vehicle5820
This compound37100
This compound5490
This compound5850
This compound6215
Investigating Downstream Signaling Pathways using CRISPR-based Reporters

Objective: To elucidate the cellular pathways modulated by this compound's engagement with APOL1. High-risk APOL1 variants have been associated with cellular stress pathways, including endoplasmic reticulum (ER) stress.[7]

Methodology:

  • Generate Reporter Cell Lines: Use CRISPR-Cas9 to knock-in a fluorescent reporter (e.g., GFP) downstream of the promoter of a key ER stress response gene, such as CHOP (also known as DDIT3).

  • Induce APOL1 Expression: In a cell line with inducible expression of a high-risk APOL1 variant, induce its expression to trigger ER stress.

  • This compound Treatment: Treat the reporter cells with this compound at various concentrations.

  • Flow Cytometry Analysis: Quantify the percentage of GFP-positive cells and the mean fluorescence intensity to measure the activation of the ER stress pathway.

  • Data Analysis: Determine the dose-dependent effect of this compound on reducing the APOL1-induced ER stress response.

Expected Quantitative Data:

ConditionThis compound Concentration (nM)CHOP-GFP Positive Cells (%)
Uninduced05
APOL1 Induced060
APOL1 Induced1045
APOL1 Induced10020
APOL1 Induced10008

Visualizations

Inaxaplin_Target_Validation_Workflow cluster_crispr CRISPR-Cas9 Gene Editing cluster_treatment This compound Treatment & Analysis start Select Podocyte/HEK293 Cell Line sgRNA Design & Clone APOL1 sgRNAs start->sgRNA lentivirus Lentiviral Production sgRNA->lentivirus transduction Transduce Cells lentivirus->transduction selection Select for APOL1 KO transduction->selection validation Validate KO by WB/Sequencing selection->validation wt_cells Wild-Type Cells validation->wt_cells ko_cells APOL1 KO Cells validation->ko_cells treatment Treat with this compound Dose-Range wt_cells->treatment ko_cells->treatment assay Perform Functional Assay (e.g., Ion Flux) treatment->assay analysis Compare Dose-Response assay->analysis conclusion Confirm APOL1 Target analysis->conclusion

Caption: Workflow for APOL1 target validation using CRISPR-Cas9 knockout.

APOL1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cellular_effects Cellular Effects APOL1 APOL1 (High-Risk Variant) Ion_Channel Ion Channel Pore APOL1->Ion_Channel Forms This compound This compound This compound->Ion_Channel Inhibits Ion_Flux Increased Cation Influx Ion_Channel->Ion_Flux ER_Stress ER Stress Ion_Flux->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Ion_Flux->Mito_Dysfunction Podocyte_Injury Podocyte Injury & Apoptosis ER_Stress->Podocyte_Injury Mito_Dysfunction->Podocyte_Injury Kidney_Disease APOL1-Mediated Kidney Disease Podocyte_Injury->Kidney_Disease

Caption: APOL1 signaling pathway and point of this compound intervention.

CETSA_Workflow start Culture APOL1-Expressing Cells treatment Treat with Vehicle or this compound start->treatment heat Apply Thermal Gradient treatment->heat lysis Lyse Cells & Separate Soluble Proteins heat->lysis detection Quantify Soluble APOL1 (Western Blot/ELISA) lysis->detection analysis Plot Melting Curves detection->analysis conclusion Confirm this compound-APOL1 Binding analysis->conclusion

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The integration of CRISPR-Cas9 technology into the preclinical and discovery phases of drug development for compounds like this compound provides a robust and precise methodology for target validation and mechanistic elucidation. The protocols outlined in these application notes offer a clear framework for researchers to confirm the on-target activity of this compound, thereby strengthening the rationale for its clinical development in the treatment of APOL1-mediated kidney disease. These approaches can be adapted to investigate other aspects of this compound's biology, including the identification of potential resistance mechanisms and off-target effects through genome-wide CRISPR screens.

References

Application Notes and Protocols: Immunohistochemical Detection of APOL1 in Kidney Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein L1 (APOL1) has been identified as a key factor in the pathogenesis of certain forms of chronic kidney disease (CKD), particularly in individuals of African ancestry who carry high-risk G1 or G2 genetic variants.[1][2] These variants lead to a toxic gain-of-function in podocytes and other renal cells, contributing to diseases such as focal segmental glomerulosclerosis (FSGS) and HIV-associated nephropathy (HIVAN).[1][3] In a healthy kidney, APOL1 is expressed in podocytes, the proximal tubular epithelium, and arteriolar endothelium.[4][5] In diseased states, a decrease in glomerular APOL1 staining has been observed, alongside an increase in the renal vasculature.[4]

Inaxaplin (VX-147) is a first-in-class, oral small-molecule inhibitor that directly binds to the APOL1 protein.[6][7] Its mechanism of action involves blocking the APOL1 channel function, thereby preventing the downstream cytotoxic effects that lead to podocyte injury and proteinuria.[1][6] Clinical trials have demonstrated that this compound significantly reduces proteinuria, a key marker of kidney damage progression.[7][8]

This document provides a representative protocol for the immunohistochemical (IHC) detection of APOL1 in human kidney tissue. While specific data on changes in APOL1 protein expression following this compound treatment is not the primary endpoint of clinical studies, IHC remains a valuable tool for characterizing APOL1 localization in preclinical and clinical research.

This compound: Mechanism of Action and Clinical Efficacy

This compound represents a targeted therapy for APOL1-mediated kidney disease.[6] Its primary role is not to alter the expression level of the APOL1 protein but to inhibit its pathological function.

Signaling Pathway and this compound's Intervention

The diagram below illustrates the proposed mechanism of APOL1 variant-mediated podocyte injury and the therapeutic intervention by this compound.

APOL1_Pathway cluster_0 Podocyte APOL1_Variants APOL1 Risk Variants (G1/G2) APOL1_Channel APOL1 Pore Formation in Membranes APOL1_Variants->APOL1_Channel Toxic Gain-of-Function Ion_Flux Increased Cation Flux (Na+, K+, Ca2+) APOL1_Channel->Ion_Flux Cell_Stress Cellular Stress (ER Stress, Mitochondrial Dysfunction) Ion_Flux->Cell_Stress Podocyte_Injury Podocyte Injury & Apoptosis Cell_Stress->Podocyte_Injury Proteinuria Proteinuria Podocyte_Injury->Proteinuria This compound This compound Treatment This compound->APOL1_Channel Inhibits Channel IHC_Workflow start Start: FFPE Tissue Section deparaffin Deparaffinization & Rehydration start->deparaffin antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffin->antigen_retrieval peroxidase_block Peroxidase Block antigen_retrieval->peroxidase_block blocking Blocking (Normal Serum) peroxidase_block->blocking primary_ab Primary Antibody (Anti-APOL1) blocking->primary_ab secondary_ab Secondary Antibody (Biotinylated) primary_ab->secondary_ab detection Detection (Streptavidin-HRP & DAB) secondary_ab->detection counterstain Counterstain (Hematoxylin) detection->counterstain dehydrate_mount Dehydration & Mounting counterstain->dehydrate_mount analysis Microscopic Analysis dehydrate_mount->analysis

References

Application Notes and Protocols for Inaxaplin in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Inaxaplin (also known as VX-147) in in vitro experiments. The information is intended to guide researchers in studying the effects of this potent and selective inhibitor of apolipoprotein L1 (APOL1) function.

Introduction to this compound

This compound is a small molecule inhibitor that directly binds to the APOL1 protein and blocks its ion channel function.[1][2][3] Toxic gain-of-function variants of APOL1 (G1 and G2) are associated with an increased risk of developing proteinuric kidney diseases, including focal segmental glomerulosclerosis (FSGS).[1][4] this compound has been shown to reduce proteinuria in preclinical models and in clinical trials by inhibiting the detrimental effects of these APOL1 risk variants.[2][5][6] These protocols focus on the use of this compound in cell-based assays to investigate its mechanism of action and efficacy in vitro.

This compound Solution Preparation and Stability

Proper preparation and storage of this compound solutions are crucial for obtaining reliable and reproducible experimental results.

Solubility and Stock Solution Preparation

This compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[3][7][8] For in vitro experiments, DMSO is the recommended solvent for preparing concentrated stock solutions.

Table 1: this compound Solubility Data

SolventSolubilityMolar Concentration (approx.)
DMSO40 - 83 mg/mL95.8 - 198.85 mM
Ethanol20 mg/mL47.9 mM
WaterInsoluble-

Data compiled from multiple sources.[3][7][8]

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Materials:

    • This compound powder (Molecular Weight: 417.38 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.17 mg of this compound.

    • Add the appropriate volume of sterile DMSO to the this compound powder.

    • To aid dissolution, sonication is recommended.[7] Vortex the solution until the powder is completely dissolved.

    • For cell-based assays, it is recommended to prepare a stock solution that is at least 1000 times more concentrated than the final working concentration to minimize the final DMSO concentration in the cell culture medium.[7]

Storage and Stability

The stability of this compound depends on the storage conditions.

Table 2: this compound Storage and Stability

FormStorage TemperatureStability
Powder-20°CUp to 3 years
In DMSO-80°CUp to 1 year
In DMSO-20°CUp to 1 month

Data compiled from multiple sources.[3][7][9]

Recommendations:

  • Upon receipt, store this compound powder at -20°C.

  • After reconstitution in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the DMSO stock solutions at -80°C for long-term storage.

Stability in Cell Culture Media

General Protocol for Assessing this compound Stability in Cell Culture Media:

  • Prepare a working solution of this compound in the desired cell culture medium at the highest concentration to be used in the experiments.

  • Incubate the solution at 37°C in a CO₂ incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Analyze the concentration of this compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • A decrease in the concentration of this compound over time would indicate instability.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound. These experiments typically utilize tetracycline-inducible human embryonic kidney (HEK293) cells expressing APOL1 variants.[1][5][6]

APOL1 Signaling Pathway

This compound directly targets and inhibits the ion channel function of the APOL1 protein. The toxic gain-of-function of APOL1 risk variants (G1 and G2) is thought to be mediated by increased cation flux across the cell membrane, leading to cellular stress and cytotoxicity.[1][4] this compound binding to the APOL1 protein blocks this ion transport.

APOL1_Inhibition cluster_cell Cell Membrane APOL1_G1_G2 APOL1 (G1/G2 Variants) Ion_Channel Ion Channel Activity (Increased Cation Flux) APOL1_G1_G2->Ion_Channel Gain of Function Cell_Stress Cellular Stress & Cytotoxicity Ion_Channel->Cell_Stress This compound This compound This compound->APOL1_G1_G2 Binds to and Inhibits

This compound directly inhibits APOL1 ion channel activity.
Cell Culture of Tetracycline-Inducible HEK293 APOL1 Cells

Materials:

  • Tetracycline-inducible HEK293 cell lines expressing APOL1 G0 (wild-type), G1, or G2 variants.

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), tetracycline-free

  • Penicillin-Streptomycin

  • Tetracycline or Doxycycline for induction

Protocol:

  • Culture the HEK293 APOL1 cells in DMEM supplemented with 10% tetracycline-free FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • To induce APOL1 expression, treat the cells with an appropriate concentration of tetracycline or doxycycline (e.g., 1 µg/mL) for a specified period (e.g., 24-48 hours) prior to the experiment. The optimal concentration and induction time should be determined empirically.

APOL1 Ion Channel Function: Thallium Flux Assay

This assay measures the influx of thallium (Tl⁺), a surrogate for potassium (K⁺), through the APOL1 ion channel. Inhibition of Tl⁺ flux indicates a blockade of the channel by this compound.[2]

Thallium_Flux_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Measurement Seed_Cells Seed HEK293-APOL1 cells in 96-well plate Induce_APOL1 Induce APOL1 expression (Tetracycline/Doxycycline) Seed_Cells->Induce_APOL1 Load_Dye Load cells with Thallium-sensitive dye Induce_APOL1->Load_Dye Add_this compound Add varying concentrations of this compound Load_Dye->Add_this compound Incubate Incubate for a defined period Add_this compound->Incubate Add_Thallium Add Thallium-containing stimulus buffer Incubate->Add_Thallium Measure_Fluorescence Measure fluorescence kinetically (Plate Reader) Add_Thallium->Measure_Fluorescence

Workflow for the Thallium Flux Assay.

Protocol:

  • Cell Plating: Seed the tetracycline-inducible HEK293 APOL1 cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • APOL1 Induction: Induce APOL1 expression as described in section 3.2.

  • Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2, AM) according to the manufacturer's instructions.

  • This compound Treatment: Remove the dye solution and add assay buffer containing various concentrations of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Add a stimulus buffer containing thallium sulfate and immediately begin kinetic fluorescence measurements. The increase in fluorescence corresponds to the influx of thallium into the cells.

  • Data Analysis: Calculate the rate of thallium influx for each condition. Plot the rate of influx against the concentration of this compound to determine the IC₅₀ value.

APOL1-Mediated Cytotoxicity Assay

This assay assesses the ability of this compound to protect cells from the cytotoxic effects of APOL1 risk variants.

Protocol:

  • Cell Plating and Induction: Seed and induce the HEK293 APOL1 cells in a 96-well plate as described previously.

  • This compound Treatment: Following induction, treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 24-72 hours).

  • Viability Assessment: Measure cell viability using a standard method:

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell lysis.

    • Fluorescent Viability Dyes: Use reagents like the MultiTox-Fluor Multiplex Cytotoxicity Assay to simultaneously measure live and dead cell protease activities.

  • Data Analysis: Normalize the viability data to the vehicle-treated control. Plot cell viability against the this compound concentration to determine the protective effect of the compound.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 3: Example Data Summary for this compound Activity

AssayAPOL1 VariantThis compound IC₅₀ / EC₅₀ (nM)
Thallium Flux AssayG1Example: 10.5 ± 2.1
G2Example: 8.9 ± 1.8
Cytotoxicity AssayG1Example: 15.2 ± 3.5
G2Example: 12.8 ± 2.9

Note: The values presented are for illustrative purposes only and should be determined experimentally.

Conclusion

These application notes provide a framework for the preparation and in vitro evaluation of this compound. Adherence to these protocols will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this compound for APOL1-mediated kidney diseases. It is recommended that individual laboratories optimize the specific conditions for their experimental setup.

References

Application Notes and Protocols: Lentiviral-Mediated Overexpression of APOL1 for Inaxaplin Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Apolipoprotein L1 (APOL1) has emerged as a critical factor in the pathology of certain kidney diseases, particularly in individuals of African ancestry.[1][2][3] Two genetic variants, G1 and G2, are associated with a significantly higher risk of developing conditions like focal segmental glomerulosclerosis (FSGS) and hypertension-attributed kidney disease.[1][3] These risk variants are believed to operate through a toxic gain-of-function mechanism, forming cation channels in cellular membranes.[1][4][5] This leads to excessive potassium efflux, activation of stress-activated protein kinase (SAPK) pathways, and ultimately, cytotoxicity in kidney cells such as podocytes.[2][4][6]

Inaxaplin (VX-147) is a first-in-class, orally active small molecule inhibitor designed to specifically target the channel function of the APOL1 protein.[7][8][9] By binding to APOL1, this compound blocks the aberrant ion flux, thereby mitigating its downstream toxic effects and reducing proteinuria, a key indicator of kidney damage.[5][7][10]

To facilitate the discovery and characterization of APOL1 inhibitors like this compound, a robust and reproducible cellular assay platform is essential. This document provides detailed protocols for utilizing a lentiviral delivery system to generate stable cell lines that overexpress APOL1 risk variants.[11][12][13] These engineered cell lines serve as a powerful tool for medium- to high-throughput screening of potential therapeutic compounds.

Principle of the Method

Lentiviral vectors are an efficient tool for gene delivery to a wide range of mammalian cells, including both dividing and non-dividing types.[12][14] The system utilizes a three or four-plasmid co-transfection approach in a packaging cell line (e.g., HEK293T) to produce replication-incompetent viral particles. These particles contain the gene of interest (APOL1-G1 or -G2), which, upon transduction of a target cell line (e.g., HEK293), integrates into the host genome. This integration ensures stable, long-term expression of the APOL1 protein, creating a consistent cellular model for studying its function and for screening inhibitors.[15] An antibiotic resistance gene, such as puromycin, is often co-expressed to allow for the selection of a pure population of successfully transduced cells.[14][15]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the APOL1-mediated cytotoxicity pathway and the overall experimental workflow for this compound screening.

APOL1_Pathway cluster_membrane Plasma Membrane APOL1 APOL1 Risk Variants (G1/G2 Channel) K_efflux K+ Efflux (Cellular K+ Depletion) APOL1->K_efflux Forms Pore SAPK Stress-Activated Protein Kinases (p38, JNK Activation) K_efflux->SAPK Induces Cytotoxicity Cell Swelling & Cytotoxicity SAPK->Cytotoxicity Leads to This compound This compound This compound->APOL1 Inhibits

Caption: APOL1 risk variant-mediated cytotoxicity pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Phase 1: Model Generation cluster_screening Phase 2: this compound Screening p1 1. Lentiviral Plasmid Prep (APOL1-G1/G2 in transfer vector, packaging, envelope) p2 2. Co-transfection into HEK293T Packaging Cells p1->p2 p3 3. Harvest & Titer Lentiviral Supernatant p2->p3 p4 4. Transduce Target Cells (e.g., HEK293) p3->p4 p5 5. Puromycin Selection for Stable Cell Line p4->p5 s1 6. Seed Stable APOL1 Cells in Assay Plates p5->s1 Use stable line s2 7. Treat with this compound (Dose-Response) s1->s2 s3 8. Induce APOL1 Expression (if using inducible system) s2->s3 s4 9. Perform Cytotoxicity or Ion Flux Assays s3->s4 s5 10. Data Acquisition & Analysis (e.g., IC50) s4->s5

Caption: Experimental workflow for generating an APOL1 cell model and screening for inhibitors.

Experimental Protocols

Safety Precaution: Work with lentivirus must be performed in a Biosafety Level 2 (BSL-2) facility, following all institutional guidelines and safety procedures.

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the generation of lentiviral particles by transient transfection of HEK293T cells.[16][17]

Materials:

  • HEK293T packaging cells

  • Lentiviral transfer plasmid containing APOL1-G1 or APOL1-G2 with a puromycin resistance gene

  • 2nd Generation Packaging Plasmids: psPAX2 (packaging) and pMD2.G (envelope)

  • DMEM, high glucose

  • Fetal Bovine Serum (FBS)

  • Polyethylenimine (PEI), 1 mg/mL

  • Opti-MEM I Reduced Serum Medium

  • 10 cm tissue culture plates

  • 0.45 µm syringe filters

Procedure:

  • Day 1: Seed Cells: Seed 4.0 x 10^6 HEK293T cells per 10 cm plate in 10 mL of complete DMEM (10% FBS). Ensure cells are evenly distributed and incubate overnight (37°C, 5% CO2). Cells should be ~80% confluent at the time of transfection.

  • Day 2: Transfection:

    • For each 10 cm plate, prepare two tubes.

    • Tube A (DNA Mix): Add 5 µg of the APOL1 transfer plasmid, 3.75 µg of psPAX2, and 1.25 µg of pMD2.G to 500 µL of Opti-MEM. Mix gently.

    • Tube B (PEI Mix): Add 30 µL of 1 mg/mL PEI to 500 µL of Opti-MEM. The ratio of total DNA (µg) to PEI (µg) should be 1:3.

    • Add the PEI mix (Tube B) to the DNA mix (Tube A), vortex briefly, and incubate at room temperature for 15-20 minutes.

    • Gently add the 1 mL DNA-PEI mixture dropwise to the plate of HEK293T cells. Swirl the plate to distribute.

    • Incubate for 18 hours.

  • Day 3: Media Change: Gently aspirate the transfection medium and replace it with 10 mL of fresh complete DMEM.

  • Day 4 & 5: Harvest Virus:

    • 48h post-transfection: Harvest the supernatant containing the lentiviral particles into a sterile 15 mL conical tube. Store at 4°C. Add 10 mL of fresh complete DMEM to the plate.

    • 72h post-transfection: Harvest the supernatant again and pool it with the first harvest.

    • Filter the pooled supernatant through a 0.45 µm syringe filter to remove cell debris.

    • Aliquots of the viral supernatant can be used immediately or stored at -80°C for long-term use.

Protocol 2: Generation of a Stable APOL1-Expressing Cell Line

This protocol details the transduction of a target cell line (e.g., HEK293) and subsequent selection.[15][18]

Materials:

  • HEK293 target cells

  • Lentiviral supernatant (from Protocol 1)

  • Complete DMEM

  • Polybrene (8 mg/mL stock)

  • Puromycin

  • 6-well tissue culture plates

Procedure:

  • Determine Puromycin Kill Curve (Prior to transduction): To determine the optimal concentration for selection, culture HEK293 cells with a range of puromycin concentrations (e.g., 0.5-10 µg/mL). The lowest concentration that kills all cells within 3-5 days should be used for selection.[14]

  • Day 1: Seed Target Cells: Seed 50,000 HEK293 cells per well of a 6-well plate in 1 mL of complete DMEM.[15]

  • Day 2: Transduction:

    • Prepare transduction media by adding Polybrene to complete DMEM for a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency.[18][19]

    • Thaw lentiviral aliquots on ice.

    • Remove the media from the cells. Add 1 mL of transduction media containing varying amounts of the viral supernatant (e.g., 0 µL, 10 µL, 50 µL, 100 µL, 250 µL) to different wells. The "0 µL" well will serve as an untransduced control.

    • Incubate overnight.

  • Day 3: Media Change: Remove the virus-containing media and replace it with 2 mL of fresh complete DMEM.

  • Day 5 onwards: Antibiotic Selection:

    • Aspirate the media and replace it with 2 mL of complete DMEM containing the predetermined optimal concentration of puromycin.

    • Replace the selection media every 2-3 days. Monitor the untransduced control well to ensure all cells die.

    • Continue selection for 7-10 days until resistant colonies are clearly visible and untransduced cells are eliminated.

    • Expand the resulting polyclonal population of APOL1-expressing cells. Verify APOL1 expression via Western Blot.

Protocol 3: this compound Screening via Cytotoxicity Assay

This protocol uses the stable APOL1 cell line to screen this compound's ability to prevent APOL1-mediated cytotoxicity.

Materials:

  • Stable APOL1-G1 or -G2 expressing HEK293 cells

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom tissue culture plates

  • Cytotoxicity assay kit (e.g., measuring LDH release or a multiplex assay like MultiTox-Fluor from Promega)

  • Tetracycline or Doxycycline (if using an inducible expression system)

Procedure:

  • Day 1: Seed Cells: Seed the stable APOL1 cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete DMEM. Incubate overnight.

  • Day 2: Drug Treatment:

    • Prepare serial dilutions of this compound in culture media. A typical concentration range would be 0.01 µM to 30 µM. Include a vehicle control (DMSO).

    • Remove the media from the cells and add 100 µL of media containing the different concentrations of this compound.

  • Induce APOL1 Expression (if applicable): If using a tetracycline-inducible system, add the inducer (e.g., 50 ng/mL doxycycline) to all wells except for the uninduced controls.

  • Day 3: Measure Cytotoxicity:

    • After 24 hours of incubation with the drug (and inducer), measure cytotoxicity according to the manufacturer's protocol of the chosen assay kit. For example, using an LDH assay, measure the release of lactate dehydrogenase into the culture supernatant, which is indicative of cell lysis.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the vehicle-treated, APOL1-expressing control (maximum cytotoxicity) and uninduced/non-expressing cells (baseline).

    • Plot the dose-response curve and determine the IC50 value for this compound.

Data Presentation

The efficacy of this compound can be quantified and compared across different assays. The tables below present example data from a screening campaign.

Table 1: this compound Inhibition of APOL1-G2 Mediated Cytotoxicity

This compound Conc. (µM)% Cell Viability (Mean ± SD)% Cytotoxicity Inhibition (Mean ± SD)
0 (Vehicle)45.2 ± 3.10
0.0148.9 ± 2.86.8 ± 5.1
0.165.7 ± 4.537.4 ± 8.2
1.088.3 ± 3.978.6 ± 7.1
10.096.1 ± 2.592.9 ± 4.6
30.097.5 ± 2.295.4 ± 4.0
Calculated IC50 \multicolumn{2}{c}{~0.25 µM }

Data are normalized to uninduced cells (100% viability) and vehicle-treated induced cells (minimum viability).

Table 2: this compound Inhibition of APOL1-G2 Mediated Ion Flux

Assay TypeEndpoint MeasuredThis compound IC50 (µM)
Thallium Flux Assay[10]Intracellular Thallium Influx0.18
Intracellular K+ Measurement[6][20]Prevention of K+ Depletion0.22

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Lentiviral Titer - Poor HEK293T cell health- Suboptimal plasmid ratio or quality- Inefficient transfection reagent- Use healthy, low-passage HEK293T cells.- Optimize DNA:PEI ratio (1:2 to 1:4).- Use endotoxin-free plasmid preparations.
Low Transduction Efficiency - Low viral titer- Target cells are difficult to transduce- Insufficient Polybrene- Concentrate the virus via ultracentrifugation.- Increase the Multiplicity of Infection (MOI).- Optimize Polybrene concentration (4-8 µg/mL).
High Background Cytotoxicity - APOL1 expression is leaky (inducible system)- High concentration of vehicle (DMSO)- Cells seeded too densely- Screen clones for low basal expression.- Ensure final DMSO concentration is <0.5%.- Optimize cell seeding density.
Inconsistent Assay Results - Uneven cell seeding- Variation in incubation times- Reagent instability- Ensure a single-cell suspension before plating.- Use a multichannel pipette for additions.- Prepare fresh drug dilutions for each experiment.

References

Troubleshooting & Optimization

Optimizing Inaxaplin concentration for maximal APOL1 inhibition in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of inaxaplin to achieve maximal APOL1 inhibition in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small-molecule inhibitor of the apolipoprotein L1 (APOL1) protein.[1][2][3] It directly binds to the APOL1 protein and blocks its ion channel function.[3] This inhibitory action prevents the toxic gain-of-function effects associated with APOL1 risk variants (G1 and G2), which are linked to the development of certain forms of kidney disease.[1][4]

Q2: What is the recommended in vitro concentration range for this compound to achieve maximal APOL1 inhibition?

A2: this compound has demonstrated potent inhibition of APOL1 channel function in various in vitro assays with an EC50 of approximately 2 nM. To achieve maximal inhibition, a concentration range of 1 nM to 100 nM is recommended for initial experiments. However, the optimal concentration may vary depending on the specific cell line, assay conditions, and the expression level of APOL1. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Which cell lines are suitable for in vitro studies of this compound?

A3: Human Embryonic Kidney 293 (HEK293) cells are a commonly used and suitable cell line for in vitro studies of this compound.[1][5][6] These cells can be transiently or stably transfected to express wild-type (G0) or risk variants (G1, G2) of APOL1.[5][6] Tetracycline-inducible expression systems are often employed to control the level of APOL1 expression.[1]

Q4: What are the key in vitro assays to assess this compound's efficacy?

A4: The two primary in vitro assays to evaluate the efficacy of this compound are the thallium flux assay and cytotoxicity assays. The thallium flux assay serves as a surrogate for measuring potassium ion channel activity of APOL1.[7] Cytotoxicity assays, such as those measuring the release of lactate dehydrogenase (LDH) or using reagents like CellTiter-Glo, assess the ability of this compound to rescue cells from APOL1-mediated cell death.[8]

Q5: Is this compound selective for APOL1?

A5: Current preclinical data suggest that this compound is a selective inhibitor of APOL1.[1][3] However, comprehensive selectivity profiling against a broad range of kinases and other potential off-targets is an important consideration in drug development. For specific off-target concerns, researchers may need to conduct their own selectivity panels.

Quantitative Data Summary

Table 1: this compound In Vitro Efficacy

ParameterValueCell LineAssayReference
EC50~2 nMHEK293 expressing APOL1Functional AssaysVertex Pharmaceuticals
Proteinuria Reduction (in vivo)47.6%-Clinical Trial (Phase 2a)[1][2]

Experimental Protocols

HEK293 Cell Culture and Transfection for APOL1 Expression

Objective: To establish a cell-based model for evaluating this compound's effect on APOL1.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Plasmid DNA encoding APOL1 (G0, G1, or G2 variants)

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density of 2-4 x 10^5 cells per well in 2 mL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Ensure cells are 70-90% confluent at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 2.5 µg of APOL1 plasmid DNA into 125 µL of Opti-MEM™ I medium.

    • In a separate tube, dilute 5 µL of Lipofectamine™ 3000 reagent into 125 µL of Opti-MEM™ I medium.

    • Add the diluted DNA to the diluted Lipofectamine™ 3000 reagent (1:1 ratio) and incubate for 15 minutes at room temperature to form DNA-lipid complexes.

  • Transfection: Add the 250 µL of DNA-lipid complex mixture drop-wise to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection: After 24-48 hours, the cells can be used for subsequent assays. For stable cell line generation, a selection antibiotic (e.g., G418) can be added 48 hours post-transfection.

Thallium Flux Assay for APOL1 Channel Activity

Objective: To measure the effect of this compound on APOL1 ion channel activity.

Materials:

  • HEK293 cells expressing APOL1

  • Thallium Flux Assay Kit (e.g., from Molecular Devices or Thermo Fisher Scientific)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic read capabilities

Protocol:

  • Cell Plating: Seed APOL1-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay buffer.

    • Remove the cell culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 30 minutes at room temperature.

  • Dye Loading: Prepare the thallium-sensitive dye according to the manufacturer's instructions and add it to each well. Incubate for 60 minutes at room temperature in the dark.

  • Thallium Addition and Measurement:

    • Prepare the thallium-containing stimulus buffer.

    • Place the plate in the fluorescence plate reader.

    • Set the reader to record the kinetic fluorescence signal (e.g., one reading every second for 120 seconds).

    • After a baseline reading of 10-20 seconds, inject the thallium stimulus buffer into each well.

  • Data Analysis: The rate of increase in fluorescence is proportional to the APOL1 channel activity. Calculate the initial rate of fluorescence increase (slope) for each well. Plot the rate against the this compound concentration to generate a dose-response curve and determine the IC50.

Cytotoxicity Assay for APOL1-Mediated Cell Death

Objective: To assess the protective effect of this compound against APOL1-induced cytotoxicity.

Materials:

  • HEK293 cells expressing APOL1 risk variants (G1 or G2)

  • This compound

  • 96-well clear plates

  • Cytotoxicity assay reagent (e.g., LDH release assay kit or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed APOL1-expressing HEK293 cells in a 96-well plate at a density of 10,000-20,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

  • Induction of APOL1 Expression (if using an inducible system): Add the inducing agent (e.g., doxycycline) to all wells except for the negative control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Measurement of Cytotoxicity:

    • For LDH Assay: Collect the supernatant from each well and measure LDH activity according to the manufacturer's protocol.

    • For CellTiter-Glo® Assay: Add the reagent directly to the wells and measure luminescence according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the controls. Plot cell viability or cytotoxicity against the this compound concentration to determine the protective effect and EC50.

Troubleshooting Guides

Table 2: Troubleshooting the Thallium Flux Assay

IssuePossible CauseRecommendation
High background fluorescence - Incomplete removal of extracellular dye- Autofluorescence of compounds- Ensure thorough washing after dye loading.- Test compound fluorescence in a cell-free system.
Low signal-to-noise ratio - Low APOL1 expression- Suboptimal dye loading- Inappropriate thallium concentration- Verify APOL1 expression by Western blot or qPCR.- Optimize dye loading time and concentration.- Perform a thallium concentration titration.
High well-to-well variability - Uneven cell seeding- Inconsistent compound/reagent addition- Ensure a single-cell suspension before seeding and check for even distribution.- Use calibrated multichannel pipettes.
No response to positive control - Inactive positive control- Non-functional APOL1 channels- Use a fresh, validated positive control.- Confirm APOL1 functionality using an alternative method (e.g., patch-clamp).

Table 3: Troubleshooting the Cytotoxicity Assay

IssuePossible CauseRecommendation
High background cytotoxicity in control wells - High cell seeding density leading to nutrient depletion- Contamination- Optimize cell seeding density.- Regularly test for mycoplasma contamination.
No significant cell death with APOL1 risk variant expression - Low level of APOL1 expression- Insufficient incubation time- Confirm high-level expression of APOL1 risk variants.- Extend the incubation period to 72 hours.
Inconsistent results - Edge effects in the microplate- Variability in compound dispensing- Avoid using the outer wells of the plate or fill them with media only.- Ensure accurate and consistent pipetting.
Compound interference with assay chemistry - Compound absorbs light at the same wavelength as the assay readout- Compound inhibits/activates the reporter enzyme (e.g., luciferase)- Run a compound-only control to check for interference.- Use an orthogonal assay to confirm results.

Visualizations

APOL1_Signaling_Pathway cluster_trigger Triggers cluster_signaling Intracellular Signaling cluster_protein APOL1 Protein Function & Dysfunction cluster_cellular_effects Cellular Effects Interferons Interferons JAK_STAT JAK/STAT Pathway Interferons->JAK_STAT TLR3_agonists TLR3 Agonists (e.g., viral dsRNA) NFkB NF-kB Pathway TLR3_agonists->NFkB IRFs Interferon Regulatory Factors (IRFs) TLR3_agonists->IRFs APOL1_Gene APOL1 Gene Transcription JAK_STAT->APOL1_Gene NFkB->APOL1_Gene IRFs->APOL1_Gene APOL1_Protein APOL1 Protein (G0, G1, G2) APOL1_Gene->APOL1_Protein Translation Ion_Channel Ion Channel Formation (Increased in G1/G2) APOL1_Protein->Ion_Channel K_efflux Potassium Efflux Ion_Channel->K_efflux SAPK_activation Stress-Activated Protein Kinase (SAPK) Activation (p38, JNK) K_efflux->SAPK_activation Cell_Stress Cellular Stress (ER Stress, Autophagy) SAPK_activation->Cell_Stress Cytotoxicity Cytotoxicity & Podocyte Injury SAPK_activation->Cytotoxicity Cell_Stress->Cytotoxicity This compound This compound This compound->Ion_Channel Inhibits

Caption: APOL1 Signaling Pathway and Point of this compound Intervention.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays In Vitro Assays cluster_treatment Treatment cluster_analysis Data Analysis Start Start: HEK293 Cells Transfection Transfect with APOL1 Plasmid Start->Transfection APOL1_Cells HEK293 cells expressing APOL1 Transfection->APOL1_Cells Inaxaplin_Treatment Treat with this compound (Dose-Response) APOL1_Cells->Inaxaplin_Treatment Thallium_Assay Thallium Flux Assay IC50_EC50 Determine IC50/EC50 Thallium_Assay->IC50_EC50 Cytotoxicity_Assay Cytotoxicity Assay Cytotoxicity_Assay->IC50_EC50 Inaxaplin_Treatment->Thallium_Assay Inaxaplin_Treatment->Cytotoxicity_Assay End End: Maximal APOL1 Inhibition IC50_EC50->End

References

Addressing Inaxaplin solubility issues in aqueous solutions for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Inaxaplin in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as VX-147) is a small molecule inhibitor of Apolipoprotein L1 (APOL1).[1][2][3] It is being developed as a targeted therapy for APOL1-mediated kidney disease.[1][2] The disease is associated with toxic gain-of-function variants of the APOL1 gene.[2][4] this compound works by directly binding to the APOL1 protein and inhibiting its ion channel function, thereby preventing podocyte damage and reducing proteinuria.[2][4][5]

Q2: What are the known solubility properties of this compound?

A2: this compound is known to be poorly soluble in water. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[6][7] Quantitative solubility data in various aqueous buffers is limited in publicly available literature, necessitating empirical determination for specific experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[6][7] For example, a stock solution of 10 mM to 50 mM in DMSO can be prepared.[1] Sonication may be required to fully dissolve the compound.[6] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When stored at -20°C, it is recommended to use the solution within one month; for storage at -80°C, the solution can be used for up to six months.[1]

Q4: What is the maximum recommended concentration of DMSO in my final aqueous experimental solution?

A4: The final concentration of DMSO in your aqueous solution (e.g., cell culture medium) should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A final DMSO concentration of less than 0.5% (v/v) is generally recommended, and ideally, it should be below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guide: Addressing this compound Solubility Issues

Problem: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium.

This is a common issue with poorly water-soluble compounds. The following steps can help you troubleshoot and resolve this problem.

Q5: What are the immediate steps to take if I see precipitation?

A5:

  • Visually Confirm: Ensure that what you are observing is indeed compound precipitation and not other issues like bacterial/fungal contamination or salt precipitation from the medium itself.[8]

  • Centrifuge: Briefly centrifuge the solution to pellet the precipitate. You can then carefully collect the supernatant for your experiment, but be aware that the final concentration of your compound will be lower than intended.

  • Re-dissolve (with caution): Gentle warming (e.g., to 37°C) and vortexing or sonication might help redissolve the precipitate, but be cautious as this may not be a stable solution and precipitation could reoccur.[8]

Q6: How can I prevent this compound from precipitating in my aqueous solution?

A6: Preventing precipitation is key to obtaining reliable experimental results. Here are several strategies to improve the solubility of this compound in your aqueous working solutions:

  • Optimize the Dilution Method:

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock into your aqueous buffer.

    • Rapid Mixing: When adding the this compound stock to the aqueous solution, ensure rapid and continuous mixing (e.g., by vortexing or stirring) to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Modify the Aqueous Solution:

    • pH Adjustment: The solubility of some compounds is pH-dependent. While specific data for this compound is not widely available, you can empirically test the solubility in buffers with different pH values relevant to your experiment.

    • Use of Solubilizing Agents: Consider adding a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin to your aqueous solution to enhance the solubility of this compound. The choice and concentration of the solubilizing agent should be carefully validated for compatibility with your experimental system.

  • Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound. Determine the highest achievable concentration without precipitation under your specific experimental conditions.

Q7: Could the composition of my cell culture medium be causing the precipitation?

A7: Yes, components in the cell culture medium, such as proteins and salts, can interact with the compound and affect its solubility.

  • Serum Concentration: The presence of serum (e.g., fetal bovine serum) can sometimes help to keep hydrophobic compounds in solution. If you are working in serum-free conditions, solubility issues may be more pronounced.

  • Salt Concentration: High concentrations of salts in the medium can sometimes lead to the "salting out" of dissolved compounds.

Data Presentation

Table 1: this compound Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂₁H₁₈F₃N₃O₃[3]
Molecular Weight 417.388 g/mol [3]
CAS Number 24416-88-0[3]
Appearance White to off-white solid[1]

Table 2: this compound Solubility

SolventSolubilityRecommendationsSource
Water InsolubleAvoid direct dissolution in aqueous buffers.[7]
DMSO Up to 83 mg/mL (~199 mM)Recommended for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO. Sonication may be needed.[7]
Ethanol SolubleCan be used as an alternative solvent for stock solutions, but check for compatibility with your experimental system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.17 mg of this compound (Molecular Weight = 417.38 g/mol ).

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium (pre-warmed to 37°C)

    • Sterile polypropylene tubes

  • Procedure (Serial Dilution):

    • Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM solution. To do this, add 5 µL of the 10 mM stock to 495 µL of pre-warmed medium and mix immediately by vortexing.

    • Prepare the final 10 µM working solution by diluting the 100 µM intermediate solution 1:10 in pre-warmed cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium.

    • Mix the final working solution thoroughly by gentle inversion or pipetting.

    • Visually inspect the final solution for any signs of precipitation.

    • Use the working solution immediately in your experiment.

Note: The final DMSO concentration in this example is 0.1%. Always prepare a vehicle control with the same final DMSO concentration.

Visualizations

APOL1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Podocyte Cell_Stress Cellular Stressors (e.g., Interferons, Viruses) JAK_STAT JAK/STAT Pathway Cell_Stress->JAK_STAT Activates APOL1_Gene APOL1 Gene (G1/G2 Variants) JAK_STAT->APOL1_Gene Upregulates Transcription APOL1_Protein APOL1 Protein APOL1_Gene->APOL1_Protein Translates to Ion_Channel APOL1 Ion Channel (Pore Formation) APOL1_Protein->Ion_Channel Forms Ion_Influx Increased Cation Influx (K+, Na+) Ion_Channel->Ion_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ion_Channel->Mitochondrial_Dysfunction ER_Stress ER Stress Ion_Channel->ER_Stress Cell_Swelling Cell Swelling & Osmotic Stress Ion_Influx->Cell_Swelling Podocyte_Injury Podocyte Injury & Apoptosis Cell_Swelling->Podocyte_Injury Mitochondrial_Dysfunction->Podocyte_Injury ER_Stress->Podocyte_Injury This compound This compound This compound->Ion_Channel Inhibits

Caption: APOL1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A Prepare High-Concentration This compound Stock in DMSO B Perform Serial Dilutions in Pre-warmed Aqueous Buffer/ Cell Culture Medium A->B C Visually Inspect for Precipitation B->C D Add Working Solution to Experimental System (e.g., Cell Culture) C->D F Incubate and Perform Assay D->F E Include Vehicle Control (Same Final DMSO Concentration) E->F G Analyze and Interpret Data F->G

Caption: General experimental workflow for using this compound.

Troubleshooting_Workflow A Precipitation Observed Upon Dilution of this compound Stock B Is the final DMSO concentration > 0.5%? A->B C Lower the final DMSO concentration by adjusting dilution strategy. B->C Yes D Are you using rapid mixing during dilution? B->D No C->D E Implement vortexing or stirring during the addition of the stock solution. D->E No F Have you tried adding a solubilizing agent? D->F Yes E->F G Consider adding a low concentration of a biocompatible surfactant (e.g., Tween-80) or cyclodextrin. F->G No H Is the final this compound concentration too high? F->H Yes G->H I Determine the maximum achievable concentration without precipitation and adjust the experimental design. H->I Yes J Solution Clear H->J No I->J

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Troubleshooting variability in thallium flux assays with Inaxaplin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering variability in thallium flux assays when studying the APOL1 inhibitor, Inaxaplin.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a thallium flux assay?

A thallium flux assay is a fluorescence-based method used to measure the activity of monovalent cation channels, particularly potassium (K+) channels.[1] The assay leverages the permeability of these channels to thallium ions (Tl+), which act as a surrogate for K+.[2] Cells are loaded with a special dye that fluoresces upon binding to intracellular Tl+.[3] When the target ion channels open, Tl+ flows into the cell, binds to the dye, and generates a fluorescent signal that is proportional to the ion channel's activity.[2][4] This technique is widely used in high-throughput screening (HTS) to identify and characterize compounds that modulate ion channel function.[5][6]

Thallium_Flux_Assay_Principle cluster_0 Step 1: Dye Loading cluster_1 Step 2: Channel Closed (Basal State) cluster_2 Step 3: Channel Open (Stimulation) s1_cell Cell with Target Channel s2_cell Low Basal Fluorescence s1_dye Thallium-sensitive Dye (AM-ester) s1_dye->s1_cell Enters cell s3_cell High Fluorescence s2_text Dye is cleaved and trapped inside. No Tl+ influx. s3_tl Thallium (Tl+) Stimulus Buffer s3_tl->s3_cell Tl+ influx via open channels

Q2: What is this compound and its mechanism of action?

This compound (also known as VX-147) is a first-in-class, oral small-molecule inhibitor of the apolipoprotein L1 (APOL1) protein.[7][8] It is specifically designed to treat APOL1-mediated kidney disease (AMKD).[9] Certain genetic variants (G1 and G2) of the APOL1 gene lead to a toxic gain-of-function, causing kidney damage.[9] this compound works by directly binding to the APOL1 protein and inhibiting its ion channel function.[10] This blockage prevents the abnormal ion flux that contributes to podocyte injury and proteinuria, thereby addressing the underlying cause of the disease.[11]

Inaxaplin_MOA

Troubleshooting Guide

Q3: Why am I seeing high well-to-well variability or inconsistent baselines in my assay plates?

High variability can obscure real compound effects. Inconsistent baselines are often a primary contributor.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Uneven Cell Plating Ensure cells are in a single-cell suspension before plating. Use reverse pipetting techniques and gently swirl the plate after seeding to ensure even distribution. Avoid edge effects by not using the outer wells or by filling them with sterile buffer.
Inconsistent Dye Loading Ensure the dye loading buffer is at the correct temperature and incubation times are consistent across all plates. Verify that the final DMSO concentration is uniform and does not exceed 1%, as higher concentrations can affect cell health.[12]
Instrumentation Issues Check for fluctuations in the plate reader's lamp or detector. Ensure the plate is correctly positioned. Well-to-well variability can be corrected during data analysis by normalizing the data.[13]
Cell Health Use cells at a consistent and optimal passage number. Ensure cells are healthy and have formed a confluent monolayer before starting the assay. Perform a cell viability test if poor health is suspected.

Data Analysis Tip: Normalize your kinetic data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀). The baseline (F₀) should be calculated by averaging the first 5-15 data points before adding the thallium stimulus.[13] This F/F₀ normalization corrects for variability in cell number and dye loading between wells.[13]

Q4: My assay window is too small (low signal-to-background ratio). How can I improve it?

A small assay window makes it difficult to distinguish between active and inactive compounds.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Low Channel Expression Use a cell line with robust and stable expression of the APOL1 variant. If using transient transfection, optimize the protocol. Consider using a channel activator to increase the trafficking of the channel to the cell membrane.[14]
Suboptimal Tl+ or K+ Concentration Titrate both the thallium sulfate (Tl₂SO₄) and potassium sulfate (K₂SO₄) concentrations in the stimulus buffer to find the optimal balance that provides the largest signal window without causing toxicity.[3][12]
High Background Fluorescence This can be caused by extracellular dye. Ensure the dye-loading buffer is completely removed and replaced with fresh assay buffer before reading the plate. Some assay kits include a quenching agent to reduce extracellular fluorescence.[5]
Incorrect Read Time Analyze the entire kinetic trace. The maximal signal may occur at a different time point than anticipated. Calculate the initial rate of thallium influx (slope or Vmax) rather than using a single endpoint, as this is often a more robust measure of channel activity.[13]
Q5: The potency (IC50) of this compound is inconsistent between experiments. What could be the cause?

Reproducibility of potency is critical for structure-activity relationship (SAR) studies.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Compound Incubation Time The effect of some compounds can be time-dependent.[15] Standardize the pre-incubation time of this compound with the cells before adding the thallium stimulus. A typical pre-incubation is 30 minutes.[15]
Compound Stability/Precipitation Visually inspect the compound plate for any signs of precipitation. Ensure this compound is fully dissolved in DMSO and that the final assay concentration of DMSO is consistent and non-toxic.
Assay Conditions Drift Small day-to-day variations in cell passage number, reagent preparation, or temperature can shift IC50 values. Always run a full dose-response curve of a reference compound (like this compound itself) on every plate to monitor assay performance.
Data Analysis Method Use a consistent method for data normalization and curve fitting. Ensure you are calculating the slope of the initial influx phase correctly, as this is the most accurate measure of channel activity.[13]

// High CV Branch Sol_Plating [label="Check Cell Plating\nTechnique & Density", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Dye [label="Standardize Dye Loading\nProtocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Normalize [label="Apply F/F0\nNormalization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighCV -> Sol_Plating [label="Yes"]; HighCV -> Sol_Dye [label="Yes"]; HighCV -> Sol_Normalize [label="Yes"];

// Low Signal Branch Sol_Expression [label="Verify Channel\nExpression Levels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Concentration [label="Optimize Tl+/K+\nConcentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Quencher [label="Use Quenching Agent\nor Wash Step", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowSignal -> Sol_Expression [label="Yes"]; LowSignal -> Sol_Concentration [label="Yes"]; LowSignal -> Sol_Quencher [label="Yes"];

// IC50 Shift Branch Sol_Incubation [label="Standardize Compound\nIncubation Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Compound [label="Check Compound\nSolubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Controls [label="Run Reference Compound\non Every Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50Shift -> Sol_Incubation [label="Yes"]; IC50Shift -> Sol_Compound [label="Yes"]; IC50Shift -> Sol_Controls [label="Yes"];

End [label="Assay Optimized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Plating -> End; Sol_Quencher -> End; Sol_Controls -> End; } Caption: A logical workflow for diagnosing common assay issues.

Key Experimental Protocols

Protocol 1: General Thallium Flux Assay

This protocol is a general guideline and should be optimized for your specific cell line and instrumentation.

  • Cell Plating: Seed cells (e.g., HEK293 cells expressing APOL1 variants) into 96- or 384-well black-walled, clear-bottom microplates.[14] Grow overnight to form a confluent monolayer. A typical density is 5,000-10,000 cells per well.[15]

  • Dye Loading:

    • Prepare the dye loading buffer containing the thallium-sensitive dye (e.g., FluxOR™) according to the manufacturer's instructions.[2]

    • Remove the cell culture medium from the plate.

    • Add an equal volume of dye loading buffer to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • During dye incubation, prepare serial dilutions of this compound and control compounds in assay buffer.

    • After incubation, remove the dye loading buffer and wash cells gently with assay buffer if required by the kit (some are no-wash formats).[3]

    • Add the compound dilutions to the appropriate wells.

    • Incubate for a standardized period (e.g., 30 minutes) at room temperature.[15]

  • Signal Detection:

    • Prepare the stimulus buffer containing thallium sulfate (Tl₂SO₄) and potassium sulfate (K₂SO₄).

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject the stimulus buffer into all wells simultaneously.

    • Immediately begin recording the fluorescence intensity kinetically for 2-3 minutes.

Protocol 2: Data Analysis Workflow
  • Baseline Normalization: For each well, calculate the average baseline fluorescence (F₀) from the reads taken before stimulus addition. Divide the fluorescence value of every time point (F) by its corresponding F₀ to get the normalized F/F₀ ratio.[13]

  • Rate Calculation: Identify the linear portion of the fluorescence increase immediately after stimulus addition. Calculate the slope (rate or Vmax) of this line. This rate is the most robust measure of channel activity.[13]

  • Dose-Response Analysis:

    • For inhibitor studies, normalize the rates relative to controls. Set the average rate of the vehicle (DMSO) control as 100% activity and the average rate of a maximal inhibition control as 0% activity.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.[13]

Quantitative Data Summary

The following table summarizes key parameters that require optimization for a robust assay.

ParameterTypical RangeImpact on AssayReference
Cell Density (per well) 5,000 - 20,000Affects signal strength and monolayer integrity.[15]
Dye Loading Time 60 - 90 minInsufficient time leads to low signal; excessive time can be toxic.[3]
Compound Incubation 15 - 30 minAffects compound binding and observed potency.[15]
Final DMSO Concentration ≤ 1.0%High concentrations can impact cell viability and membrane integrity.[12]
Tl₂SO₄ Concentration 0.5 - 3 mMAffects the influx rate and signal window. Must be optimized.[3]
K₂SO₄ Concentration 5 - 30 mMUsed to depolarize the membrane and open voltage-gated channels.[3]
Z-Factor (Z') > 0.5A Z' > 0.5 indicates an excellent assay suitable for HTS.[5][14]

References

Identifying and minimizing off-target effects of Inaxaplin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Inaxaplin in cell culture experiments. Our goal is to help you identify and minimize potential off-target effects to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of the apolipoprotein L1 (APOL1) channel function.[1][2][3] It specifically targets the toxic gain-of-function variants of APOL1 (G1 and G2), which are associated with certain forms of kidney disease.[4][5] By blocking the ion channel activity of these APOL1 variants, this compound prevents downstream cellular damage, such as podocyte injury, and reduces proteinuria.[1][6]

Q2: What are the known off-target effects of this compound?

As of the latest available data, specific off-target effects of this compound have not been extensively published in peer-reviewed literature. Clinical trial data have shown it to be generally well-tolerated, with the most common adverse events being headache, back pain, and nausea.[7][8] However, as with any small molecule inhibitor, the potential for off-target effects exists and should be considered during in vitro studies.

Q3: How can I proactively assess for potential off-target effects in my cell line?

To assess for potential off-target effects, it is recommended to include proper controls in your experimental design. This includes using a parental cell line that does not express the APOL1 risk variants, or a cell line where APOL1 expression is knocked out. Additionally, employing a secondary, structurally unrelated APOL1 inhibitor (if available) can help confirm that the observed effects are due to on-target inhibition. A general workflow for investigating off-target effects is outlined below.

Q4: What are the typical concentrations of this compound used in cell culture?

The effective concentration of this compound in cell culture can vary depending on the cell type and the specific assay. Preclinical studies have reported potent inhibition of APOL1 channel function with EC50 values in the low nanomolar range.[9] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup, typically starting from low nanomolar to micromolar ranges.

Troubleshooting Guide

Problem 1: I am observing cytotoxicity at concentrations of this compound that are expected to be non-toxic based on APOL1 inhibition.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting:

      • Confirm with a secondary assay: Use an alternative method to measure cell viability or cytotoxicity to rule out assay-specific artifacts. For example, if you are using a metabolic assay like MTT, try a membrane integrity assay like LDH release.

      • Use control cell lines: Test the same concentrations of this compound on a parental cell line that does not express the APOL1 risk variants. Significant toxicity in the control cell line suggests off-target effects.

      • Perform a literature search: Look for any newly published data on the off-target profile of this compound or similar molecules.

  • Possible Cause 2: Compound solubility issues.

    • Troubleshooting:

      • Check the solvent compatibility: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding the tolerance level of your cells (typically <0.1%).

      • Visually inspect for precipitation: High concentrations of small molecules can sometimes precipitate out of solution. Inspect your treatment media for any signs of precipitation.

      • Prepare fresh stock solutions: this compound should be stored as recommended by the manufacturer, and fresh dilutions should be made for each experiment.[3][10]

Problem 2: My experimental results with this compound are inconsistent or not reproducible.

  • Possible Cause 1: Variability in cell culture conditions.

    • Troubleshooting:

      • Standardize cell passage number: Use cells within a consistent and low passage number range for all experiments.

      • Monitor cell health: Ensure cells are healthy and in the logarithmic growth phase before starting any experiment.

      • Control for confluence: Cell density can affect the cellular response to treatment. Seed cells at a consistent density and treat them at a similar level of confluence.

  • Possible Cause 2: Assay variability.

    • Troubleshooting:

      • Optimize assay parameters: Re-evaluate your assay protocol, including incubation times, reagent concentrations, and detection settings.

      • Include proper controls: Always include positive and negative controls in every experiment to monitor assay performance.

      • Check for instrument calibration: Ensure that the plate reader or other instruments used for data acquisition are properly calibrated.

Data Presentation

Table 1: this compound On-Target Activity

ParameterValueCell LineAssayReference
EC50 ~2 nMHEK293 (APOL1 G1)Thallium Flux Assay[9]
Proteinuria Reduction 47.6%Human SubjectsClinical Trial[6][7][8]

Experimental Protocols

Protocol 1: Thallium Flux Assay for APOL1 Channel Activity

This assay measures the influx of thallium ions through the APOL1 channel as a surrogate for potassium ion flux.

  • Cell Plating: Seed HEK293 cells inducibly expressing APOL1 risk variants in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for the desired time.

  • Thallium Stimulation and Measurement: Use a fluorescence plate reader with an injection module to add a thallium-containing stimulus buffer to the wells. Measure the fluorescence intensity kinetically before and after the addition of the stimulus.

  • Data Analysis: Calculate the rate of thallium influx and normalize the data to vehicle-treated controls to determine the inhibitory effect of this compound.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Cell Plating: Seed cells in a 96-well white, solid-bottom plate at a predetermined density.

  • Compound Treatment: Treat the cells with a dilution series of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Luminescence Measurement: Mix the contents on an orbital shaker to induce cell lysis and then measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to vehicle-treated cells to determine the effect of this compound on cell viability.

Visualizations

APOL1_Signaling_Pathway APOL1_G1_G2 APOL1 (G1/G2 Variants) Ion_Channel Ion Channel Formation in Cell Membrane APOL1_G1_G2->Ion_Channel Ion_Flux Increased Cation Flux (K+ Efflux, Na+ Influx) Ion_Channel->Ion_Flux Cellular_Stress Cellular Stress Ion_Flux->Cellular_Stress MAPK_Activation p38 MAPK/JNK Activation Cellular_Stress->MAPK_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Stress->Mitochondrial_Dysfunction Cell_Death Podocyte Injury / Cell Death MAPK_Activation->Cell_Death Mitochondrial_Dysfunction->Cell_Death This compound This compound This compound->Ion_Channel Inhibition

Caption: APOL1 signaling pathway leading to cell death.

Off_Target_Workflow Start Unexpected Phenotype Observed (e.g., cytotoxicity, altered signaling) Confirm_Phenotype Confirm Phenotype with Orthogonal Assay Start->Confirm_Phenotype Control_Cells Test on Control Cell Line (APOL1 Knockout or Parental) Confirm_Phenotype->Control_Cells Phenotype_Present Phenotype Persists in Control Cells? Control_Cells->Phenotype_Present Off_Target Potential Off-Target Effect Phenotype_Present->Off_Target Yes On_Target Likely On-Target Effect (Re-evaluate experimental conditions) Phenotype_Present->On_Target No Secondary_Inhibitor Use Structurally Unrelated APOL1 Inhibitor Off_Target->Secondary_Inhibitor Phenotype_Reproduced Phenotype Reproduced? Secondary_Inhibitor->Phenotype_Reproduced Phenotype_Reproduced->On_Target Yes Validate_Target Validate Potential Off-Target (e.g., target engagement assay) Phenotype_Reproduced->Validate_Target No

Caption: Workflow for identifying potential off-target effects.

Troubleshooting_Tree Start Unexpected Experimental Result with this compound Check_Controls Are Positive and Negative Controls Behaving as Expected? Start->Check_Controls Assay_Issue Troubleshoot Assay Protocol and Reagents Check_Controls->Assay_Issue No Cell_Health Assess Cell Health and Culture Conditions (Passage, Confluence) Check_Controls->Cell_Health Yes Compound_Issue Was the Result Dose-Dependent? Cell_Health->Compound_Issue Solubility_Issue Check Compound Solubility and Solvent Effects Compound_Issue->Solubility_Issue No Off_Target_Investigation Investigate Potential Off-Target Effects (See Workflow) Compound_Issue->Off_Target_Investigation Yes

Caption: Troubleshooting decision tree for unexpected results.

References

Strategies to improve the in vivo bioavailability of Inaxaplin in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Inaxaplin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its in vivo bioavailability in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo bioavailability a consideration?

A1: this compound (also known as VX-147) is a small molecule inhibitor of apolipoprotein L1 (APOL1).[1][2] It is being developed as an oral therapy for APOL1-mediated kidney disease.[1][2][3] Like many orally administered small molecules, its effectiveness is dependent on its ability to be absorbed into the bloodstream after administration to reach its therapeutic target. This compound is known to be poorly soluble in water, a key physicochemical property that can limit its oral bioavailability. Therefore, optimizing its formulation is crucial for achieving adequate systemic exposure in animal studies and ultimately in clinical settings.

Q2: Are there any reported in vivo bioavailability data for this compound in animal models?

Q3: What are the known physicochemical properties of this compound relevant to bioavailability?

A3: Understanding the physicochemical properties of this compound is the first step in troubleshooting bioavailability issues. Key properties are summarized in the table below. The poor aqueous solubility is a primary factor that can negatively impact its dissolution and subsequent absorption in the gastrointestinal tract.

PropertyValueSource
Molecular Formula C₂₁H₁₈F₃N₃O₃This compound (VX-147)
Molecular Weight 417.38 g/mol This compound (VX-147)
Appearance White to off-white solidThis compound (VX-147)
Aqueous Solubility Poorly soluble/InsolubleThis compound (VX-147)
Solubility in Organic Solvents Soluble in DMSO and EthanolThis compound (VX-147)

Troubleshooting Guide: Strategies to Improve this compound Bioavailability

Low or variable systemic exposure of this compound in your animal studies can be a significant hurdle. Below are potential strategies to address this, categorized by common formulation approaches for poorly water-soluble compounds.

Issue 1: Low this compound exposure due to poor dissolution.

This is a common issue for compounds with low aqueous solubility. The rate at which this compound dissolves in the gastrointestinal fluids can be the rate-limiting step for its absorption.

Solutions:

  • Particle Size Reduction (Micronization/Nanonization):

    • Principle: Reducing the particle size of the this compound drug substance increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.

    • Experimental Protocol:

      • Milling: Utilize techniques such as jet milling or ball milling to reduce the particle size of the this compound powder.

      • Particle Size Analysis: Characterize the particle size distribution of the milled powder using laser diffraction or dynamic light scattering to ensure the desired size range (e.g., <10 µm for micronization, or sub-micron for nanosuspension) is achieved.

      • Formulation: The micronized or nanosized powder can be suspended in an appropriate vehicle for oral gavage.

  • Amorphous Solid Dispersions (ASDs):

    • Principle: Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate. The amorphous form has a higher free energy than the crystalline form, leading to a greater driving force for dissolution.

    • Experimental Protocol:

      • Polymer Selection: Screen various pharmaceutically acceptable polymers (e.g., PVP, HPMC, Soluplus®) for their ability to form a stable amorphous dispersion with this compound.

      • Preparation: Prepare the ASD using methods like spray drying or hot-melt extrusion.

      • Characterization: Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

      • In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the improvement in dissolution rate and extent of supersaturation compared to the crystalline drug.

    ASD_Workflow cluster_prep ASD Preparation cluster_char Characterization cluster_eval Evaluation API This compound (API) Mix Mixing API->Mix Polymer Polymer Carrier Polymer->Mix Solvent Solvent Solvent->Mix SprayDry Spray Dryer Mix->SprayDry Spray Drying HME Extruder Mix->HME Hot-Melt Extrusion ASD Amorphous Solid Dispersion (ASD) SprayDry->ASD HME->ASD ASD_input ASD Sample XRPD XRPD Analysis ASD_input->XRPD DSC DSC Analysis ASD_input->DSC Amorphous_Confirmation Confirm Amorphous State XRPD->Amorphous_Confirmation DSC->Amorphous_Confirmation ASD_eval ASD Formulation Dissolution In Vitro Dissolution (Biorelevant Media) ASD_eval->Dissolution InVivo In Vivo Animal Study Dissolution->InVivo Proceed if successful

    Workflow for Amorphous Solid Dispersion (ASD) Formulation.

Issue 2: Inconsistent absorption of this compound, potentially due to its lipophilicity.

For lipophilic compounds, absorption can be influenced by the presence of food and lipids in the gastrointestinal tract. Lipid-based formulations can help to mitigate this variability and enhance absorption.

Solutions:

  • Lipid-Based Formulations (LBFs):

    • Principle: this compound can be dissolved in a mixture of oils, surfactants, and co-solvents. These formulations can improve solubilization in the gut and facilitate absorption through lymphatic pathways, potentially reducing first-pass metabolism. Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are advanced types of LBFs that form fine emulsions or microemulsions upon gentle agitation in aqueous media.

    • Experimental Protocol:

      • Excipient Screening: Determine the solubility of this compound in various GRAS (Generally Recognized as Safe) listed oils (e.g., long-chain and medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®, PEG 400).

      • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form stable microemulsions.

      • Formulation Characterization: Evaluate the formulated LBF for self-emulsification properties, droplet size distribution of the resulting emulsion, and in vitro drug release.

      • In Vivo Administration: The LBF can be filled into capsules for administration to larger animals (e.g., dogs) or administered via oral gavage to rodents.

    LBF_Strategy cluster_formulation Lipid-Based Formulation cluster_ingestion In Vivo Administration cluster_absorption Absorption Enhancement This compound This compound Mix Homogeneous Mixture (LBF Pre-concentrate) This compound->Mix Oil Oil/Lipid Oil->Mix Surfactant Surfactant Surfactant->Mix Cosolvent Co-solvent Cosolvent->Mix GI_Fluid Gastrointestinal Fluid Mix->GI_Fluid Oral Administration Emulsification Self-Emulsification GI_Fluid->Emulsification Gentle Agitation Microemulsion Lipid Droplets with Solubilized this compound Emulsification->Microemulsion Forms Micro/Nano-emulsion Absorption Enhanced Absorption via: - Increased Solubilization - Lymphatic Uptake Microemulsion->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Increased Bioavailability

    Mechanism of Bioavailability Enhancement by Lipid-Based Formulations.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol provides a general guideline for the oral administration of an this compound suspension to mice.

  • Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment. Fast the animals overnight (with free access to water) before dosing, as food can affect drug absorption.

  • Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the formulation to be administered. The typical oral gavage volume for mice should not exceed 10 mL/kg of body weight.[4]

  • Formulation Preparation: Prepare a homogeneous suspension of this compound (e.g., micronized powder) in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water). Ensure the suspension is continuously stirred to maintain uniformity.

  • Administration:

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Carefully insert the ball-tipped gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the this compound suspension.

    • Gently remove the needle and return the mouse to its cage.

  • Post-Administration Monitoring: Observe the animal for any signs of distress immediately after the procedure and at regular intervals.

Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Rats

This protocol outlines a typical procedure for collecting blood samples from rats to determine the pharmacokinetic profile of this compound.

  • Catheterization (Optional but Recommended): For serial blood sampling, it is advisable to surgically implant a catheter into the jugular vein or carotid artery of the rats several days before the study to minimize stress during sampling.

  • Dose Administration: Administer the this compound formulation orally via gavage as described in Protocol 1 (adjusting for rat body weight).

  • Blood Collection:

    • At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose), collect blood samples (typically 100-200 µL) from the catheter into tubes containing an anticoagulant (e.g., K2-EDTA).

    • If a catheter is not used, blood can be collected via tail vein or saphenous vein puncture.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 1,500 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store them at -80°C until analysis.

Protocol 3: Bioanalytical Method for this compound Quantification in Plasma

A validated bioanalytical method is essential for accurate pharmacokinetic analysis. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of small molecules like this compound in biological matrices.

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate this compound from endogenous plasma components using a suitable C18 reversed-phase column with a gradient mobile phase.

    • Detect and quantify this compound and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

    • Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

PK_Analysis_Workflow Dosing Oral Dosing of this compound to Animal Model Blood_Sampling Serial Blood Sampling at Timed Intervals Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS LC-MS/MS Analysis (Quantification) Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis Bioavailability_Assessment Bioavailability Assessment PK_Analysis->Bioavailability_Assessment

Workflow for a Typical In Vivo Pharmacokinetic Study.

References

Overcoming challenges in developing reliable biomarkers for Inaxaplin efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working on biomarkers for Inaxaplin (VX-147), a first-in-class, oral small-molecule inhibitor of Apolipoprotein L1 (APOL1).[1]

Section 1: General FAQs and Foundational Concepts

This section addresses common questions about the underlying biology of APOL1-mediated kidney disease (AMKD) and the mechanism of action of this compound.

Q1: What is the proposed mechanism of APOL1-mediated kidney disease?

A1: APOL1-mediated kidney disease is associated with toxic gain-of-function variants (G1 and G2) of the APOL1 gene, which are found almost exclusively in individuals of recent African ancestry.[2][3] The current understanding is that these risk variants cause the APOL1 protein to form pores or ion channels in the cell membranes of podocytes and other kidney cells.[4][5] This leads to increased ion flux (e.g., potassium efflux), causing cellular stress, mitochondrial dysfunction, inflammation, podocyte injury, and eventual cell death.[2][4][6][7] The expression of APOL1 can be induced by stressors like interferons, suggesting a "second hit" is required to trigger the disease in genetically susceptible individuals.[5][6]

Q2: How does this compound work to counter this disease mechanism?

A2: this compound is a selective inhibitor of the APOL1 protein's channel function.[8] Preclinical studies have shown that it directly binds to the APOL1 protein, blocking the ion flux caused by the G1 and G2 variants in a concentration-dependent manner.[9][10] By inhibiting this channel activity, this compound aims to prevent the downstream toxic effects, reduce podocyte injury, decrease proteinuria, and ultimately slow the progression of kidney disease.[1][8]

APOL1_Inaxaplin_MoA cluster_stress Environmental Stressors (e.g., Interferons) cluster_gene Genetic Predisposition cluster_cell Podocyte stress Viral Infections Inflammatory Triggers gene APOL1 High-Risk Genotype (G1/G2) apol1_protein Toxic Gain-of-Function APOL1 Protein stress->apol1_protein 'Second Hit' Induces Expression gene->apol1_protein Upregulated Expression ion_channel APOL1 Ion Channel Formation apol1_protein->ion_channel ion_flux Increased Cation Flux (e.g., K+ Efflux) ion_channel->ion_flux cell_stress Cellular Stress & Mitochondrial Dysfunction ion_flux->cell_stress injury Podocyte Injury & Cell Death cell_stress->injury proteinuria Proteinuria injury->proteinuria This compound This compound This compound->inhibition experimental_workflow cluster_supernatant Soluble Biomarker Analysis cluster_pellet Cellular/mRNA Biomarker Analysis start Urine Sample Collection process Immediate Processing (<2h) Add Protease/RNase Inhibitors start->process centrifuge Centrifugation (e.g., 3000g, 20 min, 4°C) process->centrifuge supernatant Supernatant centrifuge->supernatant For soluble markers pellet Cellular Pellet / Sediment centrifuge->pellet For cellular/mRNA markers concentrate Concentrate Urine (e.g., 10kDa MWCO filter) supernatant->concentrate lysis Lyse Pellet & Extract RNA pellet->lysis elisa High-Sensitivity ELISA (Podocalyxin, APOL1) concentrate->elisa rt_qpcr RT-qPCR (Podocin, Nephrin mRNA) lysis->rt_qpcr biomarker_relationship cluster_target Target Engagement cluster_pd Pharmacodynamic Effect cluster_outcome Clinical Outcome This compound This compound Administration target APOL1 Channel Inhibition This compound->target podocyte Reduced Podocyte Injury target->podocyte Leads to proteinuria Decreased Proteinuria (UPCR) podocyte->proteinuria Results in egfr Preservation of Kidney Function (eGFR) proteinuria->egfr Correlates with long-term

References

Technical Support Center: Refining Animal Models for Inaxaplin Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Inaxaplin and animal models of APOL1-mediated kidney disease (AMKD). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the predictive value of your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that directly targets the channel function of the apolipoprotein L1 (APOL1) protein.[1][2][3] The G1 and G2 genetic variants of APOL1, which are associated with a higher risk of kidney disease, are believed to cause a toxic gain-of-function by altering ion transport across cellular membranes.[4] this compound binds to the APOL1 protein and blocks this aberrant channel activity, thereby aiming to prevent podocyte injury and reduce proteinuria.[1][3]

Q2: Which animal models are most relevant for studying this compound's efficacy?

A2: Transgenic mice expressing the human APOL1 risk variants (G1 or G2) are the most relevant models, as mice do not naturally have the APOL1 gene.[5][6] Several types of transgenic models are available, including those with podocyte-specific promoters (e.g., Nphs1) and bacterial artificial chromosome (BAC) transgenic mice that mimic the natural expression pattern of human APOL1.[4][5] It is crucial to use a "second hit," such as interferon-gamma (IFN-γ), to induce a disease phenotype in these models.[5]

Q3: Why is a "second hit" like IFN-γ necessary to induce disease in APOL1 transgenic mice?

A3: In humans, carrying the APOL1 risk variants alone is often not sufficient to cause kidney disease. A second stressor or stimulus is typically required to trigger the pathogenic effects.[7] Similarly, in transgenic mouse models, the expression of APOL1 risk variants often does not spontaneously lead to a significant kidney phenotype.[7][8] IFN-γ is used as a clinically relevant "second hit" because it upregulates the expression of the APOL1 transgene, mimicking conditions of inflammation or viral infection that can precipitate AMKD in susceptible individuals.[7][8]

Q4: What are the key endpoints to measure this compound's efficacy in these models?

A4: The primary endpoint for assessing this compound's efficacy in APOL1 transgenic mouse models is the reduction of proteinuria.[3][9][10] This is typically measured as the urine albumin-to-creatinine ratio (ACR). Other important endpoints include monitoring kidney function through blood urea nitrogen (BUN) and serum creatinine levels, as well as histological analysis of the kidneys to assess for glomerulosclerosis and podocyte injury.[5]

Troubleshooting Guides

Issue 1: High Variability in Proteinuria Induction with IFN-γ
  • Problem: Inconsistent or highly variable levels of proteinuria are observed between individual mice after IFN-γ administration.

  • Possible Causes & Solutions:

    Cause Solution
    Genetic Background of Mice The genetic background of the mouse strain can significantly influence the response to IFN-γ. Ensure that all experimental and control mice are on the same genetic background. Backcrossing transgenic lines to a consistent inbred strain for several generations is recommended.
    IFN-γ Dose and Administration The dose and route of IFN-γ administration are critical. A single retro-orbital or tail vein injection is commonly used.[1] Ensure accurate dosing based on individual mouse body weight. Prepare fresh IFN-γ solutions for each experiment to avoid degradation.
    Age and Sex of Mice Age and sex can affect the inflammatory response and disease susceptibility. Use mice of a consistent age and sex for all experimental groups.
    Animal Health Status Underlying subclinical infections can alter the immune response to IFN-γ. Maintain a specific-pathogen-free (SPF) environment for your mouse colony.
    Stress Stress from handling and procedures can impact physiological responses. Acclimatize mice to handling and experimental procedures before the start of the study.
Issue 2: Lack of Significant Proteinuria Post-IFN-γ Induction in APOL1 Risk Variant Mice
  • Problem: Mice expressing APOL1 G1 or G2 variants do not develop significant proteinuria after IFN-γ challenge.

  • Possible Causes & Solutions:

    Cause Solution
    Insufficient APOL1 Transgene Expression The level of APOL1 transgene expression may be too low to induce a phenotype. Verify transgene expression levels in the kidney using qPCR or Western blotting. Consider using a different transgenic line with higher expression or a model with an inducible expression system (e.g., Tet-on) to control the level of expression.[5][7]
    Ineffective IFN-γ Induction The IFN-γ may be inactive or administered improperly. Test the bioactivity of your IFN-γ stock. Ensure proper injection technique to deliver the full dose.
    Timing of Urine Collection Proteinuria development has a specific time course after IFN-γ induction. Collect urine at multiple time points (e.g., 24, 48, and 72 hours) to capture the peak response.[1]
    Incorrect APOL1 Genotype Confirm the genotype of your mice to ensure they carry the high-risk APOL1 variants.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in APOL1 G2 Transgenic Mice

Treatment Group Endpoint Result Reference
This compoundReduction in Proteinuria (Urine Albumin-to-Creatinine Ratio)~70% reduction following IFN-γ induced glomerular injury[3][11]
This compound (prophylactic)Reduction in Proteinuria (Urine Albumin-to-Creatinine Ratio)74.1% reduction compared to control after IFN-γ induced kidney dysfunction[2][10]

Experimental Protocols

Protocol 1: IFN-γ Induced Proteinuria in APOL1 Transgenic Mice

Objective: To induce a proteinuric kidney phenotype in transgenic mice expressing human APOL1 risk variants.

Materials:

  • APOL1-G1 or G2 transgenic mice (and G0 as control)

  • Recombinant murine IFN-γ

  • Sterile phosphate-buffered saline (PBS)

  • Metabolic cages for urine collection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment and acclimatize them to handling for at least one week before the experiment.

  • Baseline Urine Collection: Place mice in metabolic cages for 24 hours to collect baseline urine samples before IFN-γ injection.[1]

  • IFN-γ Preparation: Reconstitute lyophilized murine IFN-γ in sterile PBS to the desired concentration. Prepare fresh on the day of use.

  • IFN-γ Administration:

    • Anesthetize the mouse using isoflurane.

    • Administer a single dose of IFN-γ (e.g., 1.125 x 10^7 U/kg body weight) via retro-orbital injection.[1]

  • Post-Injection Urine Collection: Place mice back into metabolic cages and collect urine at 24, 48, and 72-hour intervals.[1]

  • Sample Processing and Analysis:

    • Centrifuge urine samples to remove debris.

    • Measure albumin and creatinine concentrations using commercially available ELISA kits.

    • Calculate the urine albumin-to-creatinine ratio (ACR).

Protocol 2: Assessment of this compound Efficacy

Objective: To evaluate the effect of this compound on proteinuria in the IFN-γ induced APOL1 mouse model.

Materials:

  • APOL1-G1 or G2 transgenic mice

  • This compound

  • Vehicle control

  • Materials for IFN-γ induction (from Protocol 1)

Procedure:

  • Animal Grouping: Randomly assign mice to treatment (this compound) and control (vehicle) groups.

  • This compound Administration:

    • Administer this compound or vehicle orally at the desired dose and frequency. Prophylactic treatment can be initiated before IFN-γ induction.[10]

  • IFN-γ Induction: Induce proteinuria using the method described in Protocol 1.

  • Urine Collection and Analysis: Collect urine samples at baseline and at specified time points after IFN-γ induction and this compound treatment.

  • Data Analysis: Compare the ACR between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.

Visualizations

APOL1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IFN-g IFN-g IFNGR IFN-γ Receptor IFN-g->IFNGR Binds JAK_STAT JAK/STAT Pathway IFNGR->JAK_STAT Activates APOL1_channel APOL1 Channel (G1/G2 variants) Ion_dysregulation Ion Dysregulation (e.g., K+ efflux) APOL1_channel->Ion_dysregulation Causes This compound This compound This compound->APOL1_channel Inhibits APOL1_expression Increased APOL1 Expression JAK_STAT->APOL1_expression Induces APOL1_expression->APOL1_channel Forms channel Podocyte_injury Podocyte Injury & Apoptosis Ion_dysregulation->Podocyte_injury Leads to Proteinuria Proteinuria Podocyte_injury->Proteinuria Results in

Caption: APOL1 signaling pathway and this compound's mechanism of action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_monitoring Monitoring and Analysis Animal_selection Select APOL1 Transgenic Mice (G1/G2 and G0 controls) Grouping Randomize into Vehicle and this compound Groups Animal_selection->Grouping Baseline Baseline Urine Collection (24h) Grouping->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing Induction Induce Disease with IFN-γ (single injection) Dosing->Induction Urine_collection Post-Induction Urine Collection (24h, 48h, 72h) Induction->Urine_collection ACR Measure Urine Albumin and Creatinine (ACR) Urine_collection->ACR Histology Kidney Histopathology Urine_collection->Histology Analysis Data Analysis and Comparison ACR->Analysis Histology->Analysis

Caption: Experimental workflow for this compound efficacy testing.

References

Adjusting for potential Inaxaplin interactions with standard of care drugs in co-administration studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting for potential drug-drug interactions (DDIs) when co-administering Inaxaplin with standard of care (SoC) drugs in experimental studies. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and the rationale for co-administration with standard of care drugs?

A1: this compound is a first-in-class, oral small molecule inhibitor of apolipoprotein L1 (APOL1).[1] It targets the underlying genetic cause of APOL1-mediated kidney disease (AMKD) by blocking the toxic gain-of-function of APOL1 variants.[1] Clinical trials are evaluating this compound as an addition to the existing standard of care for AMKD, which aims to manage symptoms of chronic kidney disease (CKD) and slow its progression.[1][2] Therefore, understanding the potential for interactions with these SoC drugs is critical for accurate interpretation of study results.

Q2: What are the typical standard of care (SoC) drugs that might be co-administered with this compound in a research setting?

A2: The SoC for AMKD, which often manifests as focal segmental glomerulosclerosis (FSGS), typically includes:

  • Renin-Angiotensin System (RAS) Inhibitors:

    • Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., lisinopril, ramipril)

    • Angiotensin II Receptor Blockers (ARBs) (e.g., losartan, valsartan)

  • Diuretics: To manage fluid retention and blood pressure.

  • Immunosuppressants (for primary FSGS):

    • Corticosteroids (e.g., prednisone)

    • Calcineurin inhibitors (e.g., cyclosporine, tacrolimus)

    • Cyclophosphamide

Q3: Is this compound metabolized by cytochrome P450 (CYP) enzymes? Is it an inhibitor or inducer of these enzymes?

A3: Based on available clinical data, this compound is not a clinically significant inhibitor or inducer of CYP3A4.[1] This was determined in a Phase 1 study where this compound did not have a clinically significant effect on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate.[1] However, comprehensive in vitro data on the inhibitory or inductive potential of this compound on other major CYP isoforms (e.g., CYP2C9, CYP2D6, CYP1A2, CYP2C19) are not publicly available. Therefore, caution is advised when co-administering this compound with drugs primarily metabolized by these enzymes.

Q4: How is this compound eliminated from the body? Does renal impairment affect its clearance?

A4: Renal clearance is a minor elimination pathway for this compound.[1] This is a favorable characteristic for a drug intended for patients with kidney disease, as dose adjustments due to renal impairment are not anticipated to be necessary.[1] The primary routes of metabolism and excretion have not been fully detailed in publicly available literature.

Q5: Are there known interactions of this compound with major drug transporters?

A5: Specific in vitro or clinical data on the interaction of this compound with major drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Organic Anion-Transporting Polypeptides (OATPs) are not currently available in the public domain. As many drugs are substrates or inhibitors of these transporters, this represents a data gap that should be considered in the design and interpretation of co-administration studies.

Troubleshooting Guides

Scenario 1: Unexpected Pharmacokinetic (PK) Profile of a Co-administered SoC Drug

Problem: You observe altered plasma concentrations (higher or lower than expected) of an SoC drug when co-administered with this compound.

Troubleshooting Steps:

  • Review the SoC Drug's Metabolic Pathway:

    • Is the SoC drug primarily metabolized by a CYP enzyme other than CYP3A4?

    • Is it a known substrate of major efflux (e.g., P-gp, BCRP) or uptake (e.g., OATPs) transporters?

  • Consider Potential for Undocumented Interactions: Given the lack of comprehensive public data, consider the possibility that this compound may be an inhibitor or inducer of the metabolic or transport pathway of the SoC drug.

  • Experimental Plan:

    • Conduct in vitro CYP or transporter inhibition assays with this compound and the specific SoC drug to investigate potential interactions directly.

    • If an in vivo animal model is available, perform a PK study of the SoC drug with and without this compound co-administration.

Scenario 2: Designing a Co-administration Study with a New SoC Drug

Problem: You need to design a preclinical or clinical study to evaluate the co-administration of this compound with a novel or less common SoC drug for AMKD.

Design Considerations:

  • Characterize the SoC Drug: Thoroughly document the ADME properties of the new SoC drug, including its primary metabolic enzymes and transporter interactions.

  • Prioritize In Vitro Screening:

    • Conduct a panel of in vitro assays to assess the potential of this compound to inhibit or induce the metabolic pathways of the new SoC drug.

    • Similarly, evaluate the potential of the new SoC drug to affect the metabolism of this compound (if its metabolic pathways are known).

  • Staggered Dosing in Early Clinical Studies: In initial human trials, consider a staggered dosing schedule where the SoC drug is administered first to reach steady-state before introducing this compound, with intensive PK sampling for both drugs.

Data Summary

Table 1: Summary of Known this compound Drug Interaction Profile

ParameterFindingImplication for Co-administration StudiesSource
CYP3A4 Interaction Not a clinically significant inhibitor or inducer.Low risk of interaction with drugs primarily metabolized by CYP3A4.[1]
Renal Excretion Minor pathway of elimination.Dose adjustments for renal impairment are not anticipated to be necessary.[1]
Other CYP Isoforms Data not publicly available.Caution and potential for in vitro screening are advised for SoC drugs metabolized by other CYPs.
Drug Transporters Data not publicly available.Caution and potential for in vitro screening are advised for SoC drugs that are substrates of major transporters.

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the activity of major human CYP isoforms.

Methodology:

  • System: Human liver microsomes or recombinant human CYP enzymes.

  • Substrates: Use isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

  • Incubation:

    • Pre-incubate this compound at a range of concentrations with the enzyme system and NADPH regenerating system.

    • Initiate the reaction by adding the probe substrate.

    • Incubate at 37°C for a specified time within the linear range of metabolite formation.

  • Analysis:

    • Terminate the reaction (e.g., with acetonitrile).

    • Quantify the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition at each this compound concentration relative to a vehicle control.

    • Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_preclinical Preclinical In Vivo cluster_clinical Clinical Studies invitro_cyp CYP Inhibition Assay (IC50 determination) animal_pk Animal PK Studies (Co-administration) invitro_cyp->animal_pk Inform need for in vivo testing invitro_transporter Transporter Inhibition Assay (IC50 determination) invitro_transporter->animal_pk invitro_induction CYP Induction Assay (e.g., in hepatocytes) human_d_di Human DDI Study (e.g., with probe substrates) invitro_induction->human_d_di Guide clinical study design animal_pk->human_d_di Predict human interactions pop_pk Population PK Modeling (in Phase 2/3 trials) human_d_di->pop_pk Inform models

Figure 1. General workflow for assessing drug-drug interaction potential.

signaling_pathway cluster_soc Standard of Care (SoC) cluster_this compound This compound cluster_pathways Potential Interaction Pathways ace_arb ACEi / ARB cyp_enzymes CYP Enzymes (e.g., CYP3A4, 2C9) ace_arb->cyp_enzymes Metabolized by immuno Immunosuppressants immuno->cyp_enzymes Metabolized by transporters Drug Transporters (e.g., P-gp, OATPs) immuno->transporters Substrate of This compound This compound This compound->cyp_enzymes Potential for interaction (Inhibition/Induction?) This compound->transporters Potential for interaction (Inhibition?)

References

Validation & Comparative

Head-to-head comparison of Inaxaplin with other small molecule APOL1 inhibitors in development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a new class of therapeutics targeting Apolipoprotein L1 (APOL1) is offering a promising avenue for treating APOL1-mediated kidney disease (AMKD), a condition that disproportionately affects individuals of African ancestry. At the forefront of this development is Inaxaplin from Vertex Pharmaceuticals, with several other small molecule inhibitors in the pipeline. This guide provides a detailed, data-driven comparison of this compound and its emerging competitors, focusing on their mechanism of action, preclinical efficacy, and clinical development.

Overview of APOL1 and its Role in Kidney Disease

The APOL1 gene variants (G1 and G2) have been strongly associated with an increased risk of developing a spectrum of kidney diseases, including focal segmental glomerulosclerosis (FSGS), HIV-associated nephropathy (HIVAN), and hypertension-attributed chronic kidney disease. These risk variants lead to a toxic gain-of-function of the APOL1 protein, which is believed to form pores in the membranes of podocytes and other renal cells, leading to cellular injury, proteinuria, and progressive loss of kidney function. The development of small molecule inhibitors that can block this pathogenic activity of APOL1 represents a targeted therapeutic strategy to address the underlying cause of AMKD.

This compound (Vertex Pharmaceuticals): The Frontrunner

This compound (VX-147) is an oral, small molecule inhibitor of APOL1 channel function.[1][2][3] It has progressed furthest in clinical development and has demonstrated significant potential in treating AMKD.

Mechanism of Action

This compound directly binds to the APOL1 protein and selectively inhibits its channel-mediated ion flux.[4] This inhibition is intended to prevent the downstream cellular toxicity caused by the G1 and G2 genetic variants of APOL1.

Preclinical Data

In preclinical studies, this compound has shown potent and selective inhibition of APOL1 channel function in vitro.[5][6][7] In a transgenic mouse model expressing the human APOL1 G2 variant, prophylactic administration of this compound resulted in a 74.1% reduction in the urinary albumin-to-creatinine ratio after kidney dysfunction was induced.[5] Another study in APOL1 transgenic mice reported a 70% reduction in proteinuria following treatment with this compound.[4] An abstract from the American Chemical Society reported an in vitro EC50 of approximately 2 nM for blocking APOL1 ion channel function.[8]

Clinical Data

A Phase 2a open-label study of this compound in patients with two APOL1 risk variants and biopsy-proven FSGS demonstrated a clinically meaningful and statistically significant mean reduction in the urine protein-to-creatinine ratio (UPCR) of 47.6% at 13 weeks of treatment compared to baseline.[9][10] The treatment was generally well-tolerated, with the most common adverse events being headache, back pain, and nausea.[9] this compound is currently in a pivotal Phase 2/3 adaptive trial (AMPLITUDE study) for AMKD.[11][12]

MZE829 (Maze Therapeutics): A Key Competitor

MZE829 is another orally administered small molecule APOL1 inhibitor in development.[13] It has shown promise in early-stage clinical trials and represents a significant competitor to this compound.

Mechanism of Action

Similar to this compound, MZE829 is designed to inhibit the pore-forming function of the APOL1 protein. Maze Therapeutics has also described their lead candidate as a dual-mechanism APOL1 inhibitor.[14][15]

Preclinical Data

Preclinical data for a molecule from Maze's APOL1 inhibitor program, MZ-301, demonstrated a dose-dependent response in a proprietary mouse renal model of APOL1-mediated kidney disease. Another preclinical compound, MZ-302, led to a robust reversal of established albuminuria and kidney injury in a chronic AKD mouse model.[16] While specific IC50 values for MZE829 are not yet publicly available, these preclinical findings supported its advancement into clinical trials.[17]

Clinical Data

Maze Therapeutics has completed a Phase 1 clinical trial of MZE829 in 111 healthy volunteers. The results showed that MZE829 was well-tolerated at single doses up to 480 mg and multiple doses up to 350 mg, with all treatment-related adverse events reported as mild. The pharmacokinetic profile supports once-daily dosing.[11] MZE829 has now advanced to a Phase 2 clinical trial (the HORIZON study), with initial topline data expected in the first quarter of 2026.[14][15][18]

VX-840 (Vertex Pharmaceuticals): An Emerging Candidate

Vertex Pharmaceuticals is also developing another small molecule APOL1 inhibitor, VX-840. Information on this compound is more limited, suggesting it is at an earlier stage of development compared to this compound.

Mechanism of Action

VX-840 is described as an APOL1 inhibitor, presumably working through a similar channel-blocking mechanism as this compound.[19]

Preclinical and Clinical Data

Publicly available preclinical data for VX-840 is scarce. A Phase 1 single and multiple ascending dose study in healthy participants has been completed to evaluate its safety, tolerability, and pharmacokinetics.[16][20] The results of this study have not yet been publicly detailed.

Comparative Data Summary

FeatureThis compound (Vertex Pharmaceuticals)MZE829 (Maze Therapeutics)VX-840 (Vertex Pharmaceuticals)
Mechanism of Action Selective APOL1 channel function inhibitorAPOL1 pore function inhibitor (described as dual-mechanism)APOL1 inhibitor
Preclinical Efficacy ~70-74% proteinuria reduction in mouse models; In vitro EC50 ~2 nMReversal of albuminuria in mouse models (quantitative data not specified)Data not publicly available
Phase 1 Status CompletedCompleted in healthy volunteersCompleted in healthy volunteers
Phase 2 Status Ongoing (Pivotal Phase 2/3)OngoingNot yet initiated
Reported Clinical Efficacy 47.6% reduction in UPCR at 13 weeks (Phase 2a)Phase 2 data expected Q1 2026Data not publicly available

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and comparison of preclinical data. While specific, proprietary details of the assays are not fully disclosed, the general methodologies can be described.

In Vitro APOL1 Channel Function Assay (Thallium Flux Assay)

This assay is commonly used to assess the function of the APOL1 ion channel.

  • Cell Line: Human Embryonic Kidney (HEK293) cells are engineered to express tetracycline-inducible APOL1 G0, G1, or G2 variants.[4][10]

  • Principle: The assay measures the influx of thallium ions, a surrogate for potassium ions, through the APOL1 channel. A fluorescent dye that is sensitive to thallium is loaded into the cells.

  • Procedure:

    • HEK293 cells expressing the APOL1 variant are plated.

    • APOL1 expression is induced with tetracycline.

    • Cells are incubated with the test compound (e.g., this compound) at various concentrations.

    • A thallium-containing buffer is added, and the change in fluorescence is measured over time using a fluorescence plate reader.

    • A decrease in the rate of fluorescence increase indicates inhibition of the APOL1 channel.

  • Data Analysis: The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated from the dose-response curve.

Animal Models of APOL1-Mediated Kidney Disease

Transgenic mouse models are essential for evaluating the in vivo efficacy of APOL1 inhibitors.

  • Model: Transgenic mice are generated to express the human APOL1 G1 or G2 risk variants.[4][5] Since mice do not naturally express APOL1, these models are humanized to recapitulate key aspects of the disease.

  • Disease Induction: To induce a kidney disease phenotype, a "second hit" is often required. This is typically achieved by injecting interferon-gamma (IFN-γ), which upregulates APOL1 expression and leads to proteinuria.[4]

  • Treatment: The test compound is administered to the mice, either prophylactically (before disease induction) or therapeutically (after proteinuria is established).

  • Endpoint Measurement: The primary endpoint is typically the measurement of protein or albumin in the urine, often expressed as the urinary protein-to-creatinine ratio (UPCR) or albumin-to-creatinine ratio (uACR). Kidney tissue may also be collected for histological analysis to assess for glomerulosclerosis and other signs of kidney damage.

Signaling Pathways and Experimental Workflows

APOL1_Inhibition_Pathway cluster_gene Genetic Basis cluster_protein Protein Function cluster_cellular Cellular Pathology cluster_clinical Clinical Manifestation APOL1_variants APOL1 G1/G2 Variants APOL1_protein Toxic Gain-of-Function APOL1 Protein APOL1_variants->APOL1_protein Pore_formation Pore Formation in Podocyte Membrane APOL1_protein->Pore_formation Ion_dysregulation Cation Influx & Ion Dysregulation Pore_formation->Ion_dysregulation Cell_stress Cellular Stress & Injury Ion_dysregulation->Cell_stress Podocyte_death Podocyte Death (Apoptosis/Necrosis) Cell_stress->Podocyte_death Proteinuria Proteinuria Podocyte_death->Proteinuria Kidney_disease Progressive Kidney Disease (AMKD) Proteinuria->Kidney_disease Inhibitor Small Molecule APOL1 Inhibitor (e.g., this compound, MZE829) Inhibitor->Pore_formation Inhibition

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_clinical Clinical Development HTS High-Throughput Screening (Thallium Flux Assay) Lead_opt Lead Optimization (Structure-Activity Relationship) HTS->Lead_opt Candidate Candidate Selection Lead_opt->Candidate Animal_model Transgenic Mouse Model (APOL1 G1/G2) Candidate->Animal_model Efficacy_study Efficacy Study (Proteinuria Reduction) Animal_model->Efficacy_study Phase1 Phase 1 (Safety in Healthy Volunteers) Efficacy_study->Phase1 Phase2 Phase 2 (Efficacy in Patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal Trial) Phase2->Phase3

Conclusion and Future Outlook

The development of small molecule APOL1 inhibitors marks a significant advancement in the pursuit of precision medicine for a genetically defined form of kidney disease. This compound is currently leading the race, with promising clinical data demonstrating a substantial reduction in proteinuria. MZE829 is a strong contender, with a favorable safety profile in early clinical studies and the potential for a differentiated mechanism of action. The emergence of other candidates like VX-840 indicates a growing interest and investment in this therapeutic area.

The coming years will be critical in determining the long-term efficacy and safety of these molecules. The results from the ongoing pivotal trials will be eagerly anticipated by the scientific and medical communities. The successful development of a safe and effective oral small molecule APOL1 inhibitor would represent a major breakthrough for patients with APOL1-mediated kidney disease, offering a targeted therapy that addresses the root cause of their condition.

References

Inaxaplin vs. Standard of Care: A Comparative Guide for APOL1-Mediated Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

APOL1-mediated kidney disease (AMKD) represents a significant challenge in nephrology, disproportionately affecting individuals of African ancestry and often leading to a rapid progression to end-stage kidney disease. For years, the standard of care has been limited to managing the symptoms of chronic kidney disease (CKD) rather than addressing the underlying genetic cause. However, the development of targeted therapies like inaxaplin is poised to revolutionize the treatment landscape. This guide provides an objective comparison of this compound against current standard of care therapies, supported by available experimental data.

Executive Summary

This compound, an investigational oral small molecule inhibitor of the apolipoprotein L1 (APOL1) protein, has demonstrated a significant reduction in proteinuria in patients with AMKD. Clinical trial data from a Phase 2a study showed a nearly 50% decrease in urine protein to creatinine ratio (UPCR) after 13 weeks of treatment. This contrasts with the current standard of care, which primarily relies on renin-angiotensin system (RAS) inhibitors and sodium-glucose cotransporter-2 (SGLT2) inhibitors. While beneficial in the broader CKD population, the efficacy of these standard therapies is often attenuated in individuals with high-risk APOL1 genotypes, who may continue to experience significant disease progression.

Data Presentation: this compound vs. Standard of Care

The following tables summarize the quantitative data available for this compound and standard of care therapies in the context of APOL1-mediated kidney disease.

Table 1: this compound Efficacy and Safety Data (Phase 2a Study)

ParameterThis compound (VX-147)
Primary Efficacy Endpoint
Mean Percent Change in UPCR at Week 13-47.6%
Patient Population
GenotypeAPOL1 high-risk (G1/G1, G2/G2, or G1/G2)
DiagnosisBiopsy-proven Focal Segmental Glomerulosclerosis (FSGS)
Safety and Tolerability
Adverse EventsGenerally mild to moderate, with no discontinuations due to adverse events reported in the Phase 2a study.

Table 2: Standard of Care Efficacy in APOL1-Mediated Kidney Disease (Observational and Subgroup Data)

TherapyEfficacy in APOL1 High-Risk Genotype PopulationKey Findings
Renin-Angiotensin System (RAS) Inhibitors (e.g., ACE inhibitors, ARBs) Variable and often suboptimal response.In the African American Study of Kidney Disease and Hypertension (AASK), individuals with the APOL1 high-risk genotype were 1.72 times more likely to develop incident proteinuria despite treatment with RAS inhibitors.[1] Specific data on the percentage of proteinuria reduction in this subgroup is limited.
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors Potential benefit, but specific data in APOL1-mediated kidney disease is lacking.Large clinical trials like DAPA-CKD and EMPA-KIDNEY have shown significant benefits in reducing the risk of CKD progression in a broad population, but subgroup analyses based on APOL1 genotype have not been reported.[2][3]

Experimental Protocols

This compound (VX-147) Phase 2a Clinical Trial (NCT04340362)
  • Study Design: A single-group, open-label study to evaluate the efficacy, safety, and pharmacokinetics of this compound in participants with APOL1-mediated focal segmental glomerulosclerosis (FSGS).

  • Participant Profile:

    • Age: 18 years and older.

    • Genotype: Confirmed APOL1 high-risk genotype (G1/G1, G2/G2, or G1/G2).

    • Diagnosis: Biopsy-proven FSGS.

    • Proteinuria: Urine protein-to-creatinine ratio (UPCR) ≥0.7 g/g and <10 g/g.

    • eGFR: ≥27 mL/min/1.73 m².

  • Treatment Protocol:

    • Participants received this compound orally once daily for 13 weeks.

    • Dosing began at 15 mg for the first 2 weeks, followed by 45 mg for the remaining 11 weeks.

  • Primary Outcome: The primary efficacy endpoint was the percent change in UPCR from baseline to week 13.

  • Key Secondary Outcomes: Safety and tolerability were assessed through the monitoring of adverse events, laboratory tests, vital signs, and electrocardiograms.

Standard of Care: African American Study of Kidney Disease and Hypertension (AASK)
  • Study Design: A randomized, multicenter clinical trial to determine the effects of two levels of blood pressure control and three different antihypertensive drug classes on the progression of kidney disease in Black patients with hypertension-attributed CKD.

  • Participant Profile:

    • Self-identified Black individuals aged 18 to 70 years.

    • Hypertension-attributed CKD with a glomerular filtration rate of 20 to 65 mL/min/1.73 m².

  • Treatment Protocol:

    • Participants were randomly assigned to one of three initial antihypertensive drug classes: a beta-blocker (metoprolol), an ACE inhibitor (ramipril), or a calcium channel blocker (amlodipine).

    • Blood pressure goals were either a mean arterial pressure of ≤107 mm Hg (usual control) or ≤92 mm Hg (intensive control).

  • Outcome Measures:

    • The primary outcome was the rate of decline in GFR.

    • Secondary outcomes included the development of end-stage kidney disease or death.

    • A post-hoc analysis evaluated the association between APOL1 genotype and the risk of incident proteinuria.

Visualizations: Signaling Pathways and Experimental Workflows

APOL1_Signaling_Pathway cluster_0 APOL1 High-Risk Variant Expression cluster_1 Podocyte Injury Cascade cluster_2 Clinical Manifestation cluster_3 Therapeutic Intervention APOL1_HRV APOL1 High-Risk (G1/G2) mRNA APOL1_protein APOL1 Protein (Gain-of-Function) APOL1_HRV->APOL1_protein Translation Ion_Channel Pore Formation in Cellular Membranes APOL1_protein->Ion_Channel Ion_Flux Increased Cation Influx (Na+, K+, Ca2+) Ion_Channel->Ion_Flux Cell_Swelling Cellular Swelling & Stress Ion_Flux->Cell_Swelling Mitochondrial_Dysfunction Mitochondrial Dysfunction Cell_Swelling->Mitochondrial_Dysfunction Inflammasome Inflammasome Activation Mitochondrial_Dysfunction->Inflammasome Apoptosis Podocyte Apoptosis & Detachment Inflammasome->Apoptosis Proteinuria Proteinuria Apoptosis->Proteinuria Kidney_Failure Kidney Failure Proteinuria->Kidney_Failure This compound This compound This compound->Ion_Channel Inhibits

Caption: APOL1-mediated podocyte injury pathway and the mechanism of this compound.

Inaxaplin_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (13 Weeks) cluster_followup Follow-up & Analysis Informed_Consent Informed Consent Genotyping APOL1 Genotyping (G1/G1, G2/G2, G1/G2) Informed_Consent->Genotyping Inclusion_Exclusion Inclusion/Exclusion Criteria (e.g., eGFR, Proteinuria) Genotyping->Inclusion_Exclusion Randomization Enrollment Inclusion_Exclusion->Randomization Eligible Patients Inaxaplin_Dosing This compound Administration (Once Daily) Randomization->Inaxaplin_Dosing Primary_Endpoint Primary Endpoint Assessment (Change in UPCR at Week 13) Inaxaplin_Dosing->Primary_Endpoint Safety_Monitoring Safety Monitoring Inaxaplin_Dosing->Safety_Monitoring Data_Analysis Data Analysis Primary_Endpoint->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Experimental workflow of the this compound Phase 2a clinical trial.

Conclusion

This compound represents a promising, targeted therapeutic approach for APOL1-mediated kidney disease, with early clinical data demonstrating a substantial reduction in proteinuria, a key marker of disease progression. This stands in contrast to the current standard of care, which offers non-specific renoprotection and may be less effective in the high-risk APOL1 population. The ongoing Phase 2/3 AMPLITUDE study will provide more definitive data on the long-term efficacy and safety of this compound and its potential to alter the course of this devastating disease. For researchers and drug development professionals, the advancement of this compound underscores the potential of precision medicine in nephrology and highlights the importance of targeting the underlying genetic drivers of kidney disease.

References

Investigating potential resistance mechanisms to Inaxaplin in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for APOL1-mediated kidney disease (AMKD), Inaxaplin (VX-147) has emerged as a promising first-in-class small molecule inhibitor. By directly targeting the pathogenic channel function of APOL1 risk variants (G1 and G2), this compound offers a precision medicine approach to a condition that disproportionately affects individuals of African ancestry. Preclinical studies and early-phase clinical trials have demonstrated its potential to significantly reduce proteinuria, a hallmark of kidney damage in AMKD. However, as with any targeted therapy, the potential for the development of resistance remains a critical area of investigation. This guide provides a comparative overview of the preclinical models used to assess this compound's efficacy and explores potential mechanisms of resistance based on our current understanding of APOL1 pathophysiology and general principles of drug resistance.

Comparative Efficacy of this compound in Preclinical Models

This compound has been evaluated in both in vitro and in vivo preclinical models to establish its mechanism of action and therapeutic potential. These studies have consistently shown that this compound effectively inhibits the toxic gain-of-function of APOL1 risk variants.

In Vitro Efficacy

The primary in vitro model for assessing this compound's activity involves the use of human embryonic kidney (HEK293) cells engineered to express APOL1 variants under an inducible promoter. The key assay to measure APOL1 channel function is the thallium flux assay, which serves as a surrogate for potassium ion flux.

Model SystemAssayKey FindingsReference
Tetracycline-inducible HEK293 cells expressing APOL1 G1 or G2 variantsThallium Flux AssayThis compound selectively inhibits APOL1 G1 and G2 channel function in a concentration-dependent manner.[1][2]
Tetracycline-inducible HEK293 cells expressing APOL1 G1 or G2 variantsPatch Clamp ElectrophysiologyConfirmed that this compound directly inhibits the ionic current mediated by APOL1 risk variants.[1]
In Vivo Efficacy

Transgenic mouse models that express human APOL1 risk variants are crucial for evaluating the in vivo efficacy of this compound. A common feature of these models is the need for a "second hit," such as the administration of interferon-gamma (IFN-γ), to induce a kidney disease phenotype, including proteinuria.[3][4][5]

Model SystemDisease InductionTreatmentKey FindingsReference
APOL1 G2-homologous transgenic miceInterferon-gamma (IFN-γ) injectionProphylactic administration of this compoundSignificantly reduced IFN-γ-induced urinary albumin-to-creatinine ratio by 74.1% compared to vehicle control.[6]
APOL1 G1 and G2 transgenic miceHydrodynamic tail vein injection of an IFN-γ-expressing plasmidNot applicable (model characterization)Robustly induced heavy proteinuria and glomerulosclerosis in G1/G1 and G2/G2 mice, but not in G0/G0 mice.[4]

Potential Resistance Mechanisms to this compound

While no studies to date have specifically reported acquired resistance to this compound in preclinical models, it is crucial for ongoing research to anticipate and investigate these possibilities. Based on established mechanisms of resistance to other small molecule inhibitors, particularly those targeting ion channels and signaling pathways, we can hypothesize several potential avenues for the development of resistance to this compound.

Target Alteration

Mutations in the APOL1 gene that alter the binding site of this compound without compromising the protein's pathogenic channel function could lead to resistance. This is a common mechanism of resistance to targeted therapies.[7][8]

Diagram of Potential Target Alteration Resistance

cluster_sensitive This compound Sensitive cluster_resistant Potential Resistance: Target Alteration This compound This compound APOL1_G1G2 APOL1 (G1/G2) Channel This compound->APOL1_G1G2 Binds and Inhibits Podocyte_Injury Podocyte Injury APOL1_G1G2->Podocyte_Injury Ion Flux Inaxaplin_R This compound APOL1_mutant Mutated APOL1 (G1/G2) Channel Inaxaplin_R->APOL1_mutant Binding Impaired Podocyte_Injury_R Podocyte Injury APOL1_mutant->Podocyte_Injury_R Ion Flux Maintained APOL1_G1G2 APOL1 (G1/G2) Channel Podocyte_Injury Podocyte Injury APOL1_G1G2->Podocyte_Injury This compound This compound This compound->APOL1_G1G2 Inhibits Bypass_Pathway Bypass Survival Pathway (e.g., PI3K/Akt) Bypass_Pathway->Podocyte_Injury Promotes Injury/ Survival Start Seed inducible HEK293 cells Induce Induce APOL1 expression (Tetracycline) Start->Induce Load Load cells with thallium-sensitive dye Induce->Load Treat Treat with this compound or vehicle Load->Treat Stimulate Add Thallium/Potassium stimulus Treat->Stimulate Read Kinetic fluorescence reading Stimulate->Read Analyze Analyze data (IC50) Read->Analyze

References

A comparative study of the pharmacokinetics of Inaxaplin and next-generation APOL1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Apolipoprotein L1 (APOL1)-mediated kidney disease (AMKD) represents a significant challenge in nephrology, driven by gain-of-function variants in the APOL1 gene. The development of targeted therapies inhibiting the APOL1 protein is a promising strategy to address the underlying cause of this disease. This guide provides a comparative analysis of the pharmacokinetics of inaxaplin (VX-147), a first-in-class APOL1 inhibitor, and MZE829, a next-generation inhibitor in clinical development.

Executive Summary

This compound and MZE829 are both orally administered small molecule inhibitors of APOL1. Clinical trial data to date demonstrates that both compounds exhibit pharmacokinetic profiles suitable for once-daily dosing. This compound has a terminal half-life ranging from 13.3 to 22.9 hours, while MZE829 has a half-life of approximately 15 hours. Both drugs show dose-proportional pharmacokinetics with low variability. This guide presents a detailed comparison of their pharmacokinetic parameters, the experimental protocols used to obtain this data, and an overview of the APOL1 signaling pathway they target.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Ascending Dose - SAD)[1]
Dosetmax (h)Cmax (ng/mL)AUC0–24h (ng·h/mL)t½ (h)
7.5 mg4.01331,84014.8
15 mg4.02814,25015.6
30 mg4.06239,84016.1
50 mg4.01,06017,10016.8
90 mg3.01,85029,80017.8
135 mg3.02,83046,50018.2
165 mg3.03,31055,90018.5

Data presented as geometric mean. tmax presented as median.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Multiple Ascending Dose - MAD)[1]
Dosetmax,ss (h)Cmax,ss (ng/mL)AUC0–24h,ss (ng·h/mL)t½ (h)
15 mg QD4.04396,95013.3
15 mg BID4.06208,98014.1
45 mg QD4.01,51024,80016.3
60 mg QD3.02,04034,10017.5
90 mg QD3.03,16053,80018.9
120 mg QD3.04,12071,20022.9

Data presented as geometric mean at steady state (Day 14). tmax,ss presented as median.

Table 3: Pharmacokinetic Parameters of MZE829 in Healthy Volunteers (Phase 1)
ParameterValue
Dose Proportionality Dose-proportional exposure observed.
Variability Low variability.
Half-life (t½) Approximately 15 hours.
Dosing Regimen Supports once-daily oral administration.

Specific Cmax and AUC values for different dose levels of MZE829 are not yet publicly available.

Experimental Protocols

In Vitro and In Vivo Pharmacokinetic Studies

Standard preclinical pharmacokinetic studies are conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. These include in vitro assays and in vivo studies in animal models.

In Vitro Metabolic Stability Assay:

  • Objective: To determine the rate of metabolic clearance of a compound.

  • Methodology:

    • The test compound (e.g., this compound or MZE829) is incubated with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse, dog) in the presence of NADPH as a cofactor.

    • Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a solvent like acetonitrile.

    • The concentration of the remaining parent compound is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Studies in Animal Models:

  • Objective: To characterize the pharmacokinetic profile of a compound in a living organism.

  • Methodology:

    • Animal Model: Typically, rodent models such as mice (e.g., C57BL/6 or BALB/c strains) or rats (e.g., Sprague-Dawley or Wistar) are used. Animals are housed in controlled environments with standard diet and water ad libitum.

    • Dosing: The compound is administered via different routes, commonly oral (PO) and intravenous (IV), at various dose levels.

    • Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at multiple time points post-dose) via methods like tail vein, submandibular, or cardiac puncture.

    • Sample Processing: Plasma is separated from the blood samples by centrifugation.

    • Bioanalysis: The concentration of the drug in plasma is quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, tmax, AUC, clearance (CL), volume of distribution (Vd), and t½.

Clinical Pharmacokinetic Studies (Single and Multiple Ascending Dose)

Study Design:

  • Single Ascending Dose (SAD): Healthy volunteers are enrolled into sequential cohorts. Each cohort receives a single, escalating dose of the investigational drug or a placebo.[1][2] Safety, tolerability, and pharmacokinetic parameters are assessed after each dose to determine the maximum tolerated dose.[2]

  • Multiple Ascending Dose (MAD): Following the SAD study, cohorts of healthy volunteers receive multiple, escalating doses of the drug or placebo over a defined period (e.g., 14 days).[1][3] This study design allows for the evaluation of the drug's pharmacokinetics at steady state, its accumulation potential, and dose proportionality with repeated dosing.[3]

Pharmacokinetic Assessments:

  • Serial blood samples are collected at predefined time points before and after drug administration.[4]

  • Plasma concentrations of the drug and its metabolites are determined using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic parameters are calculated from the plasma concentration-time profiles.[4]

Mandatory Visualization

APOL1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Inflammatory\nTriggers Inflammatory Triggers APOL1_G1_G2 APOL1 (G1/G2 Variants) Inflammatory\nTriggers->APOL1_G1_G2 Upregulates JAK_STAT JAK-STAT Pathway Inflammatory\nTriggers->JAK_STAT Activates Ion_Channel Ion Channel Formation APOL1_G1_G2->Ion_Channel Forms K_efflux K+ Efflux Ion_Channel->K_efflux p38_MAPK p38 MAPK Activation K_efflux->p38_MAPK Cell_Stress Cellular Stress p38_MAPK->Cell_Stress JAK_STAT->APOL1_G1_G2 Upregulates Expression JAK_STAT->Cell_Stress Apoptosis Podocyte Apoptosis Cell_Stress->Apoptosis

Caption: APOL1 signaling pathway in podocytes leading to apoptosis.

PK_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Bioanalysis & PK Modeling Metabolic_Stability Metabolic Stability Assay (Microsomes/Hepatocytes) PK_Analysis Pharmacokinetic Parameter Calculation Metabolic_Stability->PK_Analysis Protein_Binding Plasma Protein Binding Assay Protein_Binding->PK_Analysis Animal_Dosing Animal Dosing (e.g., Mouse, Rat) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Sample_Prep Plasma Sample Preparation Blood_Sampling->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS LC_MS->PK_Analysis

Caption: General experimental workflow for preclinical pharmacokinetic studies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.